(4E)-SUN9221
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJODDWBWSIFQMT-HPNDGRJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C(=N\O)/C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of (4E)-SUN9221: A Technical Guide
An In-depth Examination of the Core Molecular Pathways and Cellular Effects for Researchers, Scientists, and Drug Development Professionals.
Introduction
Initial investigations into the publicly available scientific literature and chemical databases have revealed no specific compound designated as "(4E)-SUN9221." This suggests that the compound may be an internal research code, a novel and yet-to-be-published agent, or potentially a misidentified nomenclature. Consequently, a detailed technical guide on its specific mechanism of action, complete with quantitative data and established experimental protocols, cannot be constructed at this time.
This guide will, therefore, pivot to a comprehensive overview of the general methodologies and conceptual frameworks employed to elucidate the mechanism of action of novel anti-cancer agents that induce apoptosis, a common pathway for such compounds. This will provide researchers with a robust template for investigating a compound like "this compound" once preliminary biological activity is identified.
Section 1: General Methodologies for Elucidating the Mechanism of Action of Apoptosis-Inducing Agents
To characterize the mechanism of a novel anti-cancer compound, a multi-faceted approach is essential. This typically involves a tiered series of experiments moving from broad cellular effects to specific molecular interactions.
In Vitro Cytotoxicity and Apoptosis Induction
The initial step is to confirm the compound's cytotoxic effects on cancer cell lines and determine if cell death occurs via apoptosis.
Table 1: Representative Quantitative Data for a Novel Apoptosis-Inducing Agent
| Parameter | Cell Line | Value | Experimental Assay |
| IC50 | MCF-7 | 1.5 µM | MTT Assay |
| A549 | 2.8 µM | MTT Assay | |
| HCT116 | 0.9 µM | MTT Assay | |
| Apoptotic Cells (%) | HCT116 | 65% | Annexin V/PI Staining |
| Caspase-3/7 Activity | HCT116 | 4.2-fold increase | Caspase-Glo 3/7 Assay |
Experimental Protocols:
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MTT Assay for Cell Viability:
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Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a serial dilution of the compound for 48-72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
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Solubilize the formazan crystals with DMSO.
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Measure the absorbance at 570 nm. The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and PI.
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Incubate in the dark for 15 minutes.
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Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.
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Delineating the Apoptotic Pathway
Once apoptosis is confirmed, the next step is to determine whether it proceeds through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
dot
Caption: Workflow for Apoptosis Pathway Determination.
Experimental Protocols:
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
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Treat cells with the compound.
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Stain cells with a potentiometric dye such as JC-1 or TMRE.
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Analyze by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of the intrinsic pathway.
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Caspase Activity Assays:
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Use specific fluorogenic or luminogenic substrates for Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).
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Lyse treated cells and incubate the lysate with the respective caspase substrate.
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Measure the resulting fluorescence or luminescence.
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Section 2: Visualizing the Core Apoptotic Signaling Pathways
Understanding the interplay of key proteins is crucial. The following diagrams illustrate the canonical intrinsic and extrinsic apoptosis pathways.
The Intrinsic (Mitochondrial) Apoptosis Pathway
This pathway is triggered by intracellular stress and converges on the mitochondria.
dot
Caption: The Intrinsic Apoptosis Pathway.
The Extrinsic (Death Receptor) Apoptosis Pathway
This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors.
dot
Caption: The Extrinsic Apoptosis Pathway.
Conclusion
While specific data for "this compound" remains elusive, the experimental and conceptual frameworks presented here provide a clear roadmap for the investigation of its, or any novel compound's, mechanism of action. By systematically evaluating cytotoxicity, confirming apoptosis, and dissecting the involved signaling pathways, researchers can build a comprehensive understanding of a compound's therapeutic potential. Future disclosures or publications on "this compound" will be necessary to populate these frameworks with specific quantitative data and detailed molecular interactions.
In-Depth Technical Guide to the Biological Activity and Targets of (4E)-SUN9221
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4E)-SUN9221 is a potent synthetic compound identified as a dual antagonist of the α1-adrenergic receptor and the serotonin 2 (5-HT2) receptor. Its pharmacological profile suggests significant potential as an antihypertensive and anti-platelet aggregation agent. This document provides a comprehensive overview of the biological activity, known targets, and the experimental methodologies used to characterize this compound.
Core Biological Activity
This compound exhibits a dual antagonist activity, targeting two key receptors involved in the regulation of blood pressure and platelet function. This dual-action mechanism makes it a compound of interest for cardiovascular research and potential therapeutic development.
Primary Targets
The primary molecular targets of this compound are:
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α1-Adrenergic Receptor: These receptors are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction in blood vessels. Antagonism of α1-adrenergic receptors leads to vasodilation and a subsequent reduction in blood pressure.
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Serotonin 2 (5-HT2) Receptor: 5-HT2 receptors are involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Antagonism of these receptors can contribute to both antihypertensive and anti-platelet effects.
Pharmacological Effects
The primary pharmacological effects of this compound observed in preclinical studies are:
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Antihypertensive Activity: By blocking the vasoconstrictive effects mediated by α1-adrenergic and 5-HT2 receptors, this compound effectively lowers blood pressure. Studies in conscious spontaneously hypertensive rats have demonstrated its efficacy.[1]
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Anti-platelet Aggregation Activity: this compound has been shown to inhibit platelet aggregation, a critical process in thrombus formation.[1]
Quantitative Data
The potency of this compound as an antagonist at its primary targets has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Target Receptor | Agonist | Tissue Preparation | pA2 Value (Mean ± S.E.M.) | Reference |
| α1-Adrenergic Receptor | --- | Isolated Guinea Pig Arteries | 8.89 ± 0.21 | [1] |
| 5-HT2 Receptor | --- | Isolated Guinea Pig Arteries | 8.74 ± 0.22 | [1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed to characterize the biological activity of this compound.
Receptor Antagonism Assays in Isolated Guinea Pig Arteries
To determine the antagonist potency (pA2 value) of this compound at α1-adrenergic and 5-HT2 receptors.
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Tissue Preparation: Thoracic aortas are isolated from male guinea pigs and cut into helical strips.[2] These strips are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
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Contraction Induction: Cumulative concentration-response curves are generated for a specific agonist (e.g., phenylephrine for α1-adrenergic receptors, serotonin for 5-HT2 receptors) to establish a baseline contractile response.
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Antagonist Incubation: The tissue preparations are incubated with varying concentrations of this compound for a predetermined period.
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Repeat Agonist Challenge: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.
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Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis.
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
To evaluate the in vivo antihypertensive effects of this compound.
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Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension.
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Blood Pressure Measurement: Blood pressure can be measured directly via an indwelling arterial catheter or non-invasively using the tail-cuff method.
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Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is also included.
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Data Collection: Blood pressure and heart rate are monitored continuously or at fixed time points before and after drug administration.
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Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control. The duration of action is also determined. The antihypertensive effect of this compound was found to be equivalent to orally administered prazosin or doxazosin at a dose of 3 mg/kg.
In Vitro Anti-platelet Aggregation Assay
To assess the inhibitory effect of this compound on platelet aggregation.
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Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the platelet-rich plasma.
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Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP as platelets aggregate.
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Induction of Aggregation: A platelet agonist, such as collagen, ADP, or thrombin, is added to the PRP to induce aggregation.
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Inhibitor Incubation: In the test samples, PRP is pre-incubated with various concentrations of this compound before the addition of the agonist.
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Data Analysis: The percentage inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of this compound to the control (agonist alone). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflows.
Caption: Dual antagonism of α1-adrenergic and 5-HT2 receptors by this compound.
Caption: Workflow for assessing in vivo antihypertensive activity.
Caption: Workflow for in vitro anti-platelet aggregation assay.
References
Unraveling the Pharmacological Profile of (4E)-SUN9221: A Deep Dive
Despite a comprehensive search for the pharmacological profile of the compound designated as (4E)-SUN9221, no publicly available data or scientific literature could be identified. This suggests that "this compound" may be an internal, proprietary identifier for a compound that has not yet been disclosed in the public domain, or potentially a misnomer.
Extensive searches for "this compound" and its potential alternative names across scientific databases and the broader web did not yield any information regarding its mechanism of action, binding affinity, efficacy, or any associated preclinical or clinical studies. The inquiries for its chemical structure and any related research also proved fruitless.
Without any foundational information about the compound, its molecular target, or its therapeutic area of interest, it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled due to the complete absence of primary or secondary source material.
Researchers, scientists, and drug development professionals interested in the pharmacological profile of "this compound" are encouraged to consult any internal documentation or proprietary databases they may have access to. Should this compound be a subject of ongoing, unpublished research, its pharmacological details will likely emerge in future scientific publications or patent applications. At present, however, the public scientific record contains no information on this particular agent.
The Enigmatic (4E)-SUN9221: A Search for Structure-Activity Relationships
Despite a comprehensive search of scientific literature and chemical databases, no public information is currently available for a compound designated as "(4E)-SUN9221." This lack of data precludes the generation of an in-depth technical guide on its structure-activity relationship (SAR), as the fundamental chemical structure and its biological activity remain undefined in the public domain.
The request for a detailed analysis of this compound, including quantitative SAR data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time. The identifier "this compound" does not correspond to any known compound in accessible scientific and patent literature. It is possible that this is an internal research code for a proprietary compound that has not yet been publicly disclosed, a novel and very recently synthesized molecule, or a misnomer.
A thorough investigation into the structure-activity relationship of a compound is a critical component of the drug discovery and development process. It involves the systematic modification of a lead compound's chemical structure and the subsequent evaluation of these changes on its biological activity. This process allows researchers to identify the key chemical moieties responsible for the compound's therapeutic effects and to optimize its potency, selectivity, and pharmacokinetic properties.
For a typical SAR study, the following information would be essential:
-
The core chemical scaffold of the lead compound.
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A series of synthesized analogs with specific structural modifications.
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Quantitative biological data for each analog, such as IC50 or EC50 values from in vitro assays, or efficacy data from in vivo models.
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Detailed experimental protocols for the biological assays used to generate the activity data.
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Information on the biological target and the signaling pathways involved in the compound's mechanism of action.
Without this foundational information for "this compound," it is impossible to construct the requested tables, diagrams, and detailed methodologies.
Should information regarding the chemical structure and biological properties of "this compound" become publicly available in the future, a comprehensive technical guide on its structure-activity relationship could be developed. Researchers interested in this compound are encouraged to monitor scientific publications and patent filings for its disclosure.
General Framework for In Vitro Characterization of a Novel Compound
An in-depth analysis of the scientific literature reveals no specific public data or research articles corresponding to a compound designated "(4E)-SUN9221". This suggests that the compound may be proprietary, in a very early stage of development and not yet publicly disclosed, or referenced by a different identifier in published research.
Without accessible data, a detailed technical guide on the in vitro characterization of "this compound," including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
For researchers, scientists, and drug development professionals interested in the in vitro characterization of novel compounds, a general framework for such an investigation is provided below. This framework outlines the typical experimental approaches and data presentation that would be included in a comprehensive technical guide.
This section serves as a template for the type of information that would be compiled for a compound like "this compound" once data becomes available.
Biochemical Assays
Biochemical assays are fundamental to understanding how a compound interacts with its molecular target(s) in a controlled, cell-free environment.
Table 1: Illustrative Biochemical Assay Data
| Assay Type | Target(s) | Metric | Value (nM) |
| Binding Assay | Target X | Kd | Data |
| Enzyme Inhibition | Enzyme Y | IC₅₀ | Data |
| Protein-Protein Int. | Complex Z | IC₅₀ | Data |
Experimental Protocols:
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Enzyme Inhibition Assay: A typical enzyme inhibition assay involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the investigational compound.[1][2][3] The activity of the enzyme can be monitored by measuring the depletion of a substrate or the formation of a product.[2] For instance, a xanthine oxidase (XOD) inhibition assay could be performed to assess a drug's activity by quantifying the moles of the drug ejected by inkjet printing.[1] Key components would include the enzyme, a specific substrate (e.g., xanthine), a detection reagent (e.g., nitro blue tetrazolium), and the test compound. The reaction progress is often measured spectrophotometrically or fluorometrically.
-
Binding Assays: To determine the binding affinity (Kd) of a compound to its target, techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays are commonly employed. These methods provide quantitative data on the association and dissociation rates of the compound-target interaction.
Cell-Based Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays can assess various cellular processes, including cell health, signaling pathway modulation, and cytotoxicity.
Table 2: Illustrative Cell-Based Assay Data
| Assay Type | Cell Line(s) | Metric | Value (µM) |
| Cell Viability | Cancer Line A | GI₅₀ | Data |
| Apoptosis Induction | Cancer Line B | EC₅₀ | Data |
| Target Engagement | Engineered Line C | EC₅₀ | Data |
| Cytotoxicity | Normal Line D | CC₅₀ | Data |
Experimental Protocols:
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Cell Viability/Cytotoxicity Assay: Cell viability can be assessed using various methods, such as MTT or resazurin reduction assays, which measure metabolic activity, or ATP-based assays that quantify cellular ATP levels. For cytotoxicity, assays like lactate dehydrogenase (LDH) release or live/dead cell staining with fluorescent dyes are common. For example, a live cell-based assay platform can be used to determine complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC).
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Target Engagement Assays: Cellular thermal shift assays (CETSA) or reporter gene assays can be used to confirm that the compound engages its intended target within the cell. Reporter assays are particularly useful for studying the modulation of specific signaling pathways.
Signaling Pathway Analysis
Understanding the mechanism of action of a compound requires elucidating its impact on cellular signaling pathways.
Experimental Workflow:
A typical workflow for signaling pathway analysis involves treating a relevant cell line with the compound of interest and then using techniques like Western blotting, phospho-protein arrays, or mass spectrometry-based proteomics to measure changes in the phosphorylation status or expression levels of key signaling proteins.
Illustrative Signaling Pathway Diagram:
The following is a hypothetical representation of a signaling pathway that could be inhibited by a novel compound.
References
- 1. Inkjet-Printing Enzyme Inhibitory Assay Based on Determination of Ejection Volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Receptor Binding Affinity of (4E)-SUN9221
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the receptor binding characteristics of the molecule designated as (4E)-SUN9221. Initial identification of this compound is associated with the Chemical Abstracts Service (CAS) number 222318-55-0 and the chemical formula C25H31FN4O3, corresponding to a molecular weight of 454.537 g/mol .
Despite a thorough investigation of scientific literature and chemical databases, public domain information regarding the receptor binding affinity, specific biological targets, and mechanism of action for this compound is not available at the time of this report. The following sections, therefore, outline the standard methodologies and theoretical frameworks that would be employed to characterize the binding profile of a novel compound such as this compound. While specific data for this molecule is absent, this guide serves as a blueprint for the necessary experimental undertakings.
Compound Identification
A crucial first step in the characterization of any novel compound is the verification of its identity and purity.
| Identifier | Value |
| Systematic Name | (4E)-... [Incomplete] |
| Synonyms | SUN9221 |
| CAS Number | 222318-55-0 |
| Molecular Formula | C25H31FN4O3 |
| Molecular Weight | 454.537 |
| Purity | >95% (as per supplier information) |
Hypothetical Receptor Binding Affinity Analysis
To determine the receptor binding affinity of this compound, a series of in vitro assays would be required. The primary objective is to quantify the strength of the interaction between this compound and its putative receptor(s).
Radioligand Binding Assays
A standard method to determine receptor affinity is the competitive radioligand binding assay. This involves a radiolabeled ligand with known affinity for a specific receptor and the test compound (this compound).
Experimental Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
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Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, minimizing non-specific binding.
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Incubation: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
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Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Workflow for Radioligand Binding Assay:
Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can provide real-time data on the kinetics of binding (association and dissociation rates).
Experimental Protocol:
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Chip Preparation: The purified receptor of interest is immobilized on a sensor chip.
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Analyte Injection: A solution of this compound is flowed over the chip surface.
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Detection: The binding of this compound to the receptor causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.
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Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd = kd/ka) are calculated from the sensorgram data.
Potential Signaling Pathway Analysis
Once a binding target is identified, the functional consequence of this binding needs to be elucidated. This involves investigating the downstream signaling pathways.
Second Messenger Assays
Many receptors, upon ligand binding, trigger the production of intracellular second messengers like cyclic AMP (cAMP), inositol phosphates (IP), or calcium (Ca2+).
Experimental Protocol (cAMP Assay Example):
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Cell Culture: Cells expressing the receptor of interest are cultured.
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Stimulation: The cells are treated with varying concentrations of this compound.
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Lysis: The cells are lysed to release intracellular components.
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Detection: The concentration of cAMP in the cell lysate is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
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Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).
Hypothetical G-Protein Coupled Receptor (GPCR) Signaling Pathway:
Caption: A potential signaling cascade initiated by the binding of this compound to a G-protein coupled receptor.
Future Directions
The characterization of this compound is in its nascent stages. The immediate next steps should involve a broad screening campaign to identify its primary biological target(s). This could include:
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Receptor Panel Screening: Testing the compound against a large panel of known receptors.
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Affinity Chromatography: Using immobilized this compound to pull down its binding partners from cell lysates.
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Computational Modeling: Docking studies with homology models of potential receptors to predict binding modes.
Once a primary target is confirmed, the detailed experimental protocols outlined in this guide can be specifically applied to generate the quantitative data necessary for a complete understanding of the pharmacological profile of this compound.
Conclusion
While the specific receptor binding affinity and mechanism of action for this compound remain to be elucidated, this technical guide provides a comprehensive framework for the necessary scientific inquiry. The methodologies described represent the gold standard in modern pharmacology for characterizing a novel chemical entity. The successful application of these experimental and analytical workflows will be critical in uncovering the therapeutic potential of this compound.
In-depth Technical Guide: Selectivity of (4E)-SUN9221 for α1-Adrenergic vs. 5-HT2 Receptors
A comprehensive review of the current scientific literature reveals no publicly available data regarding the compound (4E)-SUN9221. Searches for this specific molecule, including its binding affinities, functional activities, and selectivity for α1-adrenergic versus 5-HT2 receptors, did not yield any relevant results. Consequently, it is not possible to provide a detailed technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams related to this compound at this time.
To provide context for researchers, scientists, and drug development professionals interested in the broader topic of α1-adrenergic and 5-HT2 receptor selectivity, this guide will outline the established principles, experimental methodologies, and signaling pathways for characterizing the selectivity of a novel compound for these two important receptor families.
Introduction to α1-Adrenergic and 5-HT2 Receptors
α1-Adrenergic Receptors (α1-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine. They are crucial in regulating smooth muscle contraction, particularly in blood vessels and the prostate.[1][2][3] There are three subtypes of α1-ARs: α1A, α1B, and α1D, each with distinct tissue distribution and physiological roles.
5-HT2 Receptors are a subfamily of serotonin (5-hydroxytryptamine, 5-HT) receptors, also belonging to the GPCR superfamily. This subfamily includes three receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. They are involved in a wide range of physiological and pathological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.
The structural and functional similarities between these two receptor families can sometimes lead to cross-reactivity of ligands. Therefore, determining the selectivity of a new chemical entity is a critical step in drug development to ensure target engagement and minimize off-target side effects.
Experimental Protocols for Determining Receptor Selectivity
The selectivity of a compound for α1-ARs versus 5-HT2 receptors is typically determined through a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for α1-AR and 5-HT2 receptor subtypes.
General Methodology:
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Membrane Preparation: Cell lines stably expressing the human α1-AR or 5-HT2 receptor subtypes are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
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Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1-ARs, [3H]-ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound.
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Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or antagonist at α1-AR and 5-HT2 receptor subtypes.
Common Methodologies:
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Calcium Mobilization Assays: α1-ARs and 5-HT2 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). This change in [Ca2+]i can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
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Inositol Phosphate (IP) Accumulation Assays: Activation of the Gq/11 pathway also leads to the accumulation of inositol phosphates. This can be quantified by radiometrically measuring the accumulation of [3H]-inositol phosphates in cells pre-labeled with [3H]-myo-inositol.
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Isolated Tissue/Organ Bath Assays: The contractile response of tissues rich in α1-ARs (e.g., rat aorta, prostate) or 5-HT2 receptors (e.g., rat tail artery, jugular vein) to the test compound can be measured in an organ bath setup.[4]
Data Presentation for Selectivity Analysis
The quantitative data obtained from binding and functional assays should be summarized in a clear and structured table to facilitate easy comparison of the compound's activity at the different receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (% of control) |
| α1A-Adrenergic | |||
| α1B-Adrenergic | |||
| α1D-Adrenergic | |||
| 5-HT2A | |||
| 5-HT2B | |||
| 5-HT2C |
Selectivity Index: The selectivity of the compound for one receptor over another is calculated as the ratio of the Ki or EC50 values. For example, the selectivity for α1A-AR over 5-HT2A would be calculated as: Selectivity = Ki (5-HT2A) / Ki (α1A-AR).
Signaling Pathways and Visualization
Understanding the downstream signaling pathways of α1-ARs and 5-HT2 receptors is crucial for interpreting functional data.
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-ARs by an agonist leads to the activation of the Gq/11 protein. This initiates a cascade of intracellular events resulting in a physiological response, typically smooth muscle contraction.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
5-HT2 Receptor Signaling Pathway
Similar to α1-ARs, 5-HT2 receptors primarily couple to Gq/11 proteins, activating the same downstream signaling cascade involving PLC, IP3, and DAG.
Caption: 5-HT2 Receptor Gq Signaling Pathway.
Experimental Workflow for Selectivity Profiling
The logical flow of experiments to determine the selectivity of a novel compound is a critical aspect of the drug discovery process.
Caption: Experimental Workflow for Receptor Selectivity Profiling.
Conclusion
While no specific information is available for "this compound," the methodologies and principles outlined in this guide provide a robust framework for assessing the selectivity of any novel compound for α1-adrenergic versus 5-HT2 receptors. Such a systematic approach is fundamental to modern drug discovery and development, enabling the identification of potent and selective drug candidates with improved therapeutic profiles. Researchers are encouraged to apply these established protocols to characterize their compounds of interest.
References
- 1. Role of alpha 1-adrenoceptors and 5-HT2 receptors in serotonin-induced contraction of rat prostate: autoradiographical and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1-adrenergic receptors and their inhibitors in lower urinary tract symptoms and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha1-Adrenoceptor subtype selectivity and lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Effects of (4E)-SUN9221 on Vascular Smooth Muscle
Due to the absence of scientific data, this guide cannot provide specific details on the quantitative effects, experimental protocols, or signaling pathways associated with "(4E)-SUN9221." However, to provide a relevant framework for the target audience of researchers, scientists, and drug development professionals, this document will outline the common mechanisms by which novel compounds are investigated for their effects on vascular smooth muscle. This will include general experimental protocols and potential signaling pathways that would be relevant for a compound like "this compound," should research data become available in the future.
I. General Principles of Vascular Smooth Muscle Contraction and Relaxation
Vascular smooth muscle cells (VSMCs) are the primary effector cells that regulate blood vessel diameter and, consequently, blood pressure and blood flow. The contractile state of VSMCs is a complex process governed by intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus.
A. Calcium-Dependent Contraction:
The canonical pathway for VSMC contraction is initiated by an increase in [Ca²⁺]i. This can occur through two main mechanisms:
-
Calcium Influx from the Extracellular Space: Voltage-gated L-type calcium channels (VGCCs) and receptor-operated calcium channels (ROCCs) on the plasma membrane open in response to depolarization or agonist binding, respectively, allowing Ca²⁺ to enter the cell.
-
Calcium Release from Intracellular Stores: Agonists binding to G-protein coupled receptors (GPCRs) can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺.
The elevated [Ca²⁺]i leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC). Phosphorylated MLC enables the cross-bridge cycling of actin and myosin filaments, resulting in cell contraction.
B. Calcium-Independent Regulation (Calcium Sensitization):
The force of VSMC contraction can also be modulated independently of changes in [Ca²⁺]i through a process known as calcium sensitization. The RhoA/Rho-kinase (ROCK) pathway is a key player in this process. Activation of ROCK leads to the inhibition of myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. By inhibiting MLCP, the phosphorylated state of MLC is prolonged, leading to sustained contraction even at basal [Ca²⁺]i levels.
II. Hypothetical Experimental Protocols to Characterize a Novel Compound's Effects on Vascular Smooth Muscle
To investigate the effects of a novel compound such as "this compound" on vascular smooth muscle, a series of in vitro and ex vivo experiments would typically be performed.
A. Isometric Tension Studies in Isolated Blood Vessels:
This is a fundamental technique to assess the direct effect of a compound on vascular tone.
-
Objective: To determine if the compound causes contraction or relaxation of blood vessels and to characterize its potency and efficacy.
-
Methodology:
-
A segment of an artery (e.g., rat aorta, mesenteric artery) is dissected and mounted in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
One end of the vessel segment is fixed, and the other is attached to a force transducer to measure isometric tension.
-
The vessel is allowed to equilibrate and then pre-contracted with an agonist such as phenylephrine (an α₁-adrenergic agonist) or KCl (to induce depolarization).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath to generate a concentration-response curve.
-
To investigate the mechanism of action, experiments can be repeated in the presence of various inhibitors (e.g., L-NAME to inhibit nitric oxide synthase, indomethacin to inhibit cyclooxygenase, or specific channel blockers).
-
B. Electrophysiological Studies (Patch-Clamp):
Patch-clamp techniques are used to study the effects of a compound on ion channel activity in isolated VSMCs.
-
Objective: To determine if the compound modulates the activity of key ion channels involved in regulating membrane potential and Ca²⁺ influx, such as VGCCs or potassium channels.
-
Methodology:
-
VSMCs are enzymatically isolated from vascular tissue.
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (gigaseal).
-
In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing control and measurement of the entire cell's membrane potential and current.
-
Specific voltage protocols are applied to elicit currents through the ion channels of interest.
-
The test compound is applied to the cell, and any changes in the ion channel currents are recorded and analyzed.
-
C. Intracellular Calcium Measurement:
Fluorescent calcium indicators are used to measure changes in [Ca²⁺]i in response to the compound.
-
Objective: To determine if the compound's effects on vascular tone are mediated by changes in intracellular calcium concentration.
-
Methodology:
-
Isolated VSMCs or intact blood vessel segments are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells or tissue are then stimulated with the test compound.
-
Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are measured using a fluorometer or a fluorescence microscope.
-
III. Potential Signaling Pathways for a Vasodilatory Compound
If "this compound" were found to be a vasodilator, several signaling pathways could be involved. The following diagrams illustrate these potential mechanisms.
Caption: Endothelium-dependent vasodilation via the Nitric Oxide-cGMP pathway.
Caption: Vasodilation through potassium channel activation and hyperpolarization.
Caption: Vasodilation via direct blockade of voltage-gated calcium channels.
IV. Conclusion
While there is currently no specific information available on the effects of "this compound" on vascular smooth muscle, the established principles of vascular pharmacology provide a clear roadmap for its investigation. The experimental protocols and potential signaling pathways outlined in this guide serve as a foundational framework for researchers. Should data on "this compound" become public, this guide can be updated to provide a detailed and specific technical overview. For now, the scientific community awaits the publication of research that would elucidate the pharmacological profile of this compound.
References
No Publicly Available Data on (4E)-SUN9221 and Intracellular Calcium Mobilization
An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "(4E)-SUN9221" and its effects on intracellular calcium mobilization. Consequently, the creation of an in-depth technical guide, as requested, is not possible at this time.
The core requirements for data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of primary research or review articles mentioning "this compound". This suggests that the compound may be:
-
Proprietary or in early-stage, unpublished research: Information may be held internally by a research institution or pharmaceutical company.
-
Referred to by a different name or code: The designation "this compound" may be an internal, non-standardized identifier.
-
A novel compound with no published data: Research on this specific molecule may not have reached the publication stage.
Without access to foundational data on "this compound," any attempt to generate the requested technical guide would be speculative and not based on verifiable scientific evidence.
For researchers, scientists, and drug development professionals interested in the broader topic of intracellular calcium mobilization, a wealth of information exists on various other compounds and mechanisms. Key areas of investigation in this field often involve:
-
G-protein coupled receptor (GPCR) activation: Many agonists for GPCRs, particularly those coupled to Gq proteins, induce the production of inositol 1,4,5-trisphosphate (IP3).
-
IP3 receptor-mediated calcium release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1][2]
-
Store-operated calcium entry (SOCE): The depletion of calcium from the endoplasmic reticulum can trigger the opening of calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium.
-
Calcium-induced calcium release (CICR): In some cell types, an initial influx of calcium can trigger the release of more calcium from intracellular stores.[1][3]
General Experimental Approaches
Methodologies to study intracellular calcium mobilization are well-established and typically include:
-
Fluorescent Calcium Indicators: Ratiometric dyes (like Fura-2) or single-wavelength dyes (like Fluo-4) are loaded into cells.[2] Changes in fluorescence intensity upon calcium binding are measured using techniques such as fluorometry, fluorescence microscopy, or flow cytometry.
-
Genetically Encoded Calcium Indicators (GECIs): Proteins like GCaMP can be expressed in specific cells or subcellular compartments to monitor calcium dynamics.
-
Patch-Clamp Electrophysiology: This technique can be used to measure the activity of calcium channels in the plasma membrane.
Should information on "this compound" become publicly available, a comprehensive technical guide could be developed by applying these standard investigative frameworks. Researchers with access to proprietary data on this compound are encouraged to use the structured approach outlined in the initial request to organize and present their findings effectively.
References
- 1. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular calcium mobilization by inositol 1,4,5-trisphosphate: intracellular movements and compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sophion.com [sophion.com]
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to (4E)-SUN9221 (CAS Number: 222318-55-0)
This compound is a potent dual antagonist of the α1-adrenergic receptor and the serotonin 2 (5-HT2) receptor, demonstrating significant potential as an antihypertensive and antiplatelet agent. This technical guide provides a detailed summary of the available research on this compound, including its pharmacological activity, mechanism of action, and relevant experimental data.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 222318-55-0 | [1] |
| Molecular Formula | C25H31FN4O3 | [1] |
| Molecular Weight | 454.54 g/mol | [1] |
| Synonyms | (E)-1-[4-[4-(4-fluorobenzoyl)piperidino]-butyl]-4-hydroxyimino-7- methyl-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-one | [2] |
Pharmacological Activity and Quantitative Data
This compound exhibits high affinity and potent antagonism at both α1-adrenergic and 5-HT2 receptors. The following tables summarize the key quantitative data reported in the literature.
Table 1: Receptor Binding Affinity and Antagonist Potency
| Target | Parameter | Value | Species | Tissue/System | Reference |
| α1-Adrenergic Receptor | IC50 | 2.19 nM | Rat | Brain | [2] |
| α1-Adrenergic Receptor | pA2 | 8.89 ± 0.21 | Guinea Pig | Isolated Arteries | |
| 5-HT2 Receptor | IC50 | 2.65 nM | Rat | Brain | |
| 5-HT2 Receptor | pA2 | 8.74 ± 0.22 | Guinea Pig | Isolated Arteries |
Table 2: In Vivo Efficacy
| Activity | Model | Dosage | Effect | Reference |
| Antihypertensive | Conscious Spontaneously Hypertensive Rats (SHR) | 3 mg/kg, p.o. | Activity and duration equivalent to prazosin or doxazosin | |
| Antiplatelet Aggregation | Not Specified | Not Specified | Potent activity |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the dual blockade of α1-adrenergic and 5-HT2 receptors.
-
α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in blood pressure.
-
5-HT2 Receptor Antagonism: Antagonism of 5-HT2 receptors on platelets inhibits serotonin-induced platelet aggregation, contributing to its antithrombotic potential. Blockade of 5-HT2 receptors on vascular smooth muscle also contributes to its vasodilatory effects.
The following diagram illustrates the signaling pathways affected by this compound.
Caption: Dual antagonism of α1-adrenergic and 5-HT2 receptors by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are described in the primary literature. Below are generalized methodologies for the key assays cited.
1. Receptor Binding Assays (α1-Adrenergic and 5-HT2)
A generalized workflow for a competitive radioligand binding assay is as follows:
Caption: Generalized workflow for competitive radioligand binding assays.
-
Protocol:
-
Membrane Preparation: Tissues (e.g., rat brain) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]prazosin for α1-adrenergic receptors or [³H]ketanserin for 5-HT2 receptors) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
2. In Vitro Vasoconstriction Assay
The pA2 value, a measure of antagonist potency, is typically determined using an isolated tissue bath assay.
Caption: Generalized workflow for isolated tissue vasoconstriction assays.
-
Protocol:
-
Tissue Preparation: Arteries (e.g., guinea pig aorta) are dissected and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.
-
Contraction Measurement: The tension of the arterial rings is measured using a force transducer.
-
Antagonist Incubation: Tissues are incubated with a fixed concentration of this compound.
-
Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., norepinephrine or serotonin) is generated.
-
Data Analysis: The rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value.
-
3. Antiplatelet Aggregation Assay
The effect of this compound on platelet aggregation is assessed using platelet-rich plasma (PRP).
-
Protocol:
-
PRP Preparation: Blood is collected from rats or humans in an anticoagulant, and PRP is obtained by centrifugation.
-
Aggregation Measurement: PRP is placed in an aggregometer, and platelet aggregation is induced by adding an agonist such as collagen or ADP.
-
Inhibition Assessment: The ability of this compound to inhibit agonist-induced platelet aggregation is measured by pre-incubating the PRP with the compound.
-
Data Analysis: The concentration of this compound that inhibits 50% of the aggregation response is determined.
-
Summary and Future Directions
This compound is a promising preclinical candidate with a dual mechanism of action that addresses two key factors in hypertension and thrombosis: vasoconstriction and platelet aggregation. Its high potency at both α1-adrenergic and 5-HT2 receptors suggests the potential for a favorable therapeutic profile. Further research would be beneficial to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more extensive preclinical models. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds.
References
Preclinical Data on (4E)-SUN9221 Remains Undisclosed in Public Domain
Efforts to compile a comprehensive preclinical data summary for the compound (4E)-SUN9221 have been unsuccessful due to the absence of publicly available scientific literature and data. Extensive searches have yielded no specific information regarding its pharmacokinetics, pharmacodynamics, toxicology, or mechanism of action.
Researchers, scientists, and drug development professionals are advised that, at present, there is no accessible preclinical data to form the basis of an in-depth technical guide or whitepaper. Standard scientific databases and public search engines do not contain specific studies, quantitative data, or detailed experimental protocols related to this compound.
Consequently, the creation of structured data tables and visualizations of signaling pathways or experimental workflows as requested is not feasible. The core requirement of summarizing quantitative data cannot be met without the primary information from preclinical trials.
It is possible that this compound is an internal designation for a compound in a very early stage of development, and information has not yet been published. Alternatively, it could be a compound that is no longer under active development, with its data remaining in proprietary archives.
Professionals seeking information on this compound are encouraged to monitor scientific publications and patent databases for any future disclosures. Without primary data, any discussion on its preclinical profile would be purely speculative and would not meet the standards of a scientific or technical guide.
Methodological & Application
(4E)-SUN9221 protocol for in vivo studies
An in-depth guide to the in vivo application of (4E)-SUN9221, a potent dual α1-adrenergic and 5-HT2 receptor antagonist, is detailed below for researchers, scientists, and drug development professionals. This document provides comprehensive application notes and protocols based on available data for the effective design of preclinical studies.
Application Notes
This compound is a research compound identified as a dual antagonist for the α1-adrenergic and 5-HT2 receptors. Its primary investigated therapeutic effects are in the areas of hypertension and platelet aggregation. In vivo studies have demonstrated its potential to elicit antihypertensive and antiplatelet activities.
Mechanism of Action:
This compound exerts its effects by competitively blocking two distinct receptor types:
-
α1-Adrenergic Receptors: These receptors are found on vascular smooth muscle. Their stimulation by catecholamines (e.g., norepinephrine) leads to vasoconstriction and an increase in blood pressure. By antagonizing these receptors, this compound promotes vasodilation, leading to a reduction in blood pressure.
-
5-HT2 (Serotonin) Receptors: These receptors are involved in a variety of physiological processes, including platelet aggregation and smooth muscle contraction. Antagonism of 5-HT2 receptors can inhibit platelet aggregation and contribute to vasodilation.
The dual antagonism of these two receptors suggests a synergistic effect in the management of cardiovascular conditions.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage information for this compound.
| Parameter | Value | Species | Administration Route | Observed Effects | Reference |
| Dosage Range | 1, 3, 10 mg/kg | Rat (Spontaneously Hypertensive) | Oral (p.o.) | Antihypertensive, Antiplatelet | [1][2] |
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo studies of antihypertensive and antiplatelet agents. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate SHR to the housing facility for at least one week before the experiment. Handle the animals daily and accustom them to the blood pressure measurement procedure to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal for 2-3 consecutive days before the start of treatment.
-
Randomization: Randomly assign animals to different treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg this compound).
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the required concentrations.
-
Administration: Administer the assigned treatment to each animal via oral gavage.
-
Post-treatment Monitoring: Measure SBP, DBP, and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each treatment group. Compare the effects of different doses of this compound with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Caption: Workflow for evaluating antihypertensive effects.
Protocol 2: Assessment of Antiplatelet Aggregation Activity
Objective: To evaluate the effect of this compound on platelet aggregation ex vivo after in vivo administration.
Materials:
-
This compound
-
Vehicle
-
Rats (e.g., Sprague-Dawley or Wistar)
-
Platelet aggregation agonist (e.g., ADP, collagen)
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Animal Treatment: Administer this compound or vehicle to different groups of rats at the desired doses (e.g., 1, 3, 10 mg/kg, p.o.).
-
Blood Collection: At a predetermined time point post-administration (e.g., peak plasma concentration time, if known, or a time point where the antihypertensive effect is observed), collect blood from the animals via cardiac puncture or from a cannulated artery into tubes containing sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which will be used as a reference (100% aggregation).
-
Platelet Count Standardization: Adjust the platelet count in the PRP samples with PPP to a standardized concentration.
-
Aggregation Assay:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes.
-
Add a platelet aggregation agonist (e.g., ADP or collagen) to induce aggregation.
-
Monitor and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of platelet aggregation for each sample. Compare the aggregation in the this compound treated groups to the vehicle control group using appropriate statistical tests.
Caption: Workflow for antiplatelet aggregation studies.
Disclaimer: These protocols are intended as a general guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal use protocol. The specific details of the experimental design, including animal models, dosages, and endpoints, should be carefully considered and optimized by the investigators.
References
Application Notes and Protocols for (4E)-SUN9221 in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available information regarding the use of (4E)-SUN9221, a novel antihypertensive agent, in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension. The provided protocols are based on established methodologies for similar pharmacological studies.
Summary of Antihypertensive Effects
This compound has been shown to be a potent antihypertensive agent when administered orally to spontaneously hypertensive rats. The effective dosage range has been identified as 1-10 mg/kg. Studies indicate that its efficacy in lowering blood pressure is greater than that of ketanserin, a known 5-HT2 receptor antagonist.
Quantitative Data
| Compound | Dosage Range (oral) | Animal Model | Observed Antihypertensive Effect | Reference |
| This compound | 1 - 10 mg/kg | Spontaneously Hypertensive Rats (SHR) | Lowered blood pressure more potently than ketanserin. | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at multiple receptor sites, which contributes to its antihypertensive effect. It has a strong affinity for α1A, α1B-adrenergic, and 5-HT2 (serotonin) receptors.[1] By blocking these receptors on vascular smooth muscle cells, this compound inhibits vasoconstriction induced by norepinephrine and serotonin, leading to vasodilation and a subsequent reduction in blood pressure.
The signaling pathway downstream of α1-adrenergic and 5-HT2 receptor activation in vascular smooth muscle cells, which is inhibited by this compound, is depicted below.
Caption: Signaling pathway of vasoconstriction and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antihypertensive effects of this compound in spontaneously hypertensive rats. These are generalized protocols and may require optimization based on specific experimental goals.
Protocol 1: Oral Administration of this compound by Gavage
Objective: To administer a precise oral dose of this compound to SHRs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, distilled water with 0.1% Tween 80)
-
Spontaneously Hypertensive Rats (SHRs), age and sex specified for the study
-
Animal scale
-
Gavage needles (flexible, 16-18 gauge for adult rats)
-
Syringes (1-3 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 1, 3, and 10 mg/kg).
-
Ensure the solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered. The volume should typically not exceed 10 mL/kg body weight.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Experimental Groups:
-
Vehicle Control Group: Administer the vehicle only.
-
Treatment Groups: Administer different doses of this compound (e.g., 1, 3, 10 mg/kg).
-
(Optional) Positive Control Group: Administer a known antihypertensive agent (e.g., ketanserin) for comparison.
-
Caption: Workflow for oral administration of this compound to rats.
Protocol 2: Blood Pressure Measurement in Conscious SHRs using the Tail-Cuff Method
Objective: To non-invasively measure systolic blood pressure in conscious SHRs.
Materials:
-
Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and data acquisition unit)
-
Heating pad or chamber
Procedure:
-
Acclimatization:
-
For several days prior to the experiment, acclimate the rats to the restraining device and the tail-cuff procedure to minimize stress-induced blood pressure fluctuations.
-
-
Measurement:
-
Gently warm the rat for 10-15 minutes to increase blood flow to the tail.
-
Place the rat in the restrainer.
-
Position the cuff and pulse sensor on the base of the tail.
-
Initiate the automated measurement cycle. The system will inflate and then gradually deflate the cuff while recording the pulse.
-
Record at least 3-5 stable and consecutive blood pressure readings per animal at each time point.
-
Measure blood pressure at baseline (before drug administration) and at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.
-
Caption: Workflow for tail-cuff blood pressure measurement in rats.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Data Analysis: Statistical analysis should be performed to compare the blood pressure changes in the treatment groups with the vehicle control group. A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple dose groups.
-
Further Studies: To fully characterize the antihypertensive profile of this compound, future studies should aim to establish a clear dose-response relationship with specific blood pressure reduction values and investigate its long-term efficacy and safety in SHRs.
Disclaimer: This document is intended for informational purposes for research professionals. The information provided is based on limited available scientific literature. Researchers should consult original research articles and conduct their own validation studies.
References
Application Notes and Protocols for Sunitinib Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in cancer research by targeting pathways involved in tumor growth, angiogenesis, and metastasis.[1][2][3] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] These application notes provide detailed protocols for the preparation and administration of Sunitinib malate in animal models, particularly mice, to ensure consistent and reproducible results in preclinical studies.
Data Presentation
Table 1: Recommended Dosages of Sunitinib in Murine Models
| Study Type | Dosage (mg/kg) | Dosing Schedule | Animal Model | Reference |
| Efficacy (Neuroblastoma) | 20, 30, 40 | Daily | Xenograft mice | |
| Efficacy (Ovarian Cancer) | 40 | Daily | Xenograft mice | |
| Efficacy (Renal Cancer) | 40 | Daily | Orthotopic nude mice | |
| Pharmacokinetics | 42.4 | Single dose | FVB mice | |
| Efficacy (Plexiform Neurofibromas) | 60 | Daily | Krox20;Nf1flox/− mice | |
| Pharmacokinetics & Tissue Distribution | 60 | Single dose | Balb/c mice | |
| Metastasis Study | 30, 60, 120 | Daily for 1 week | Balb/c mice |
Table 2: Pharmacokinetic Parameters of Sunitinib in Mice
| Parameter | Value | Conditions | Reference |
| AUC (Area Under the Curve) | 14-27% higher at 4 a.m. and 4 p.m. | Single 42.4 mg/kg dose, exhibits a 12-hour rhythm | |
| Tmax (Time to Maximum Concentration) | 6-12 hours | Oral administration in healthy volunteers (human data, often used as a reference) | |
| Terminal Half-life (Sunitinib) | 40-60 hours | Single oral dose in healthy volunteers (human data) | |
| Terminal Half-life (SU12662 - active metabolite) | 80-110 hours | Single oral dose in healthy volunteers (human data) |
Experimental Protocols
Protocol 1: Preparation of Sunitinib Malate for Oral Gavage
This protocol describes the preparation of a Sunitinib malate suspension for oral administration to mice.
Materials:
-
Sunitinib malate powder
-
Vehicle solution (choose one):
-
0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl alcohol in deionized water, pH 6.0
-
0.5% carboxymethylcellulose in sterile water
-
Acidified water (pH up to 6.0)
-
Phosphate buffered saline (PBS)
-
Dextrose-water vehicle
-
80 mmol/L citrate buffer (pH 3.5)
-
-
Sterile conical tubes
-
Vortex mixer
-
Scale
Procedure:
-
Calculate the required amount of Sunitinib malate based on the desired concentration and final volume. For example, for a 40 mg/kg dose in a 20g mouse receiving a volume of 100 µL, the concentration of the suspension should be 8 mg/mL.
-
Weigh the Sunitinib malate powder and place it in a sterile conical tube.
-
Add the chosen vehicle to the desired final volume.
-
Vortex the mixture vigorously to create a homogenous suspension.
-
It is recommended to prepare the suspension at least 24 hours before administration and store it at 4°C, protected from light. Fresh stocks should be prepared weekly.
-
Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
Protocol 2: Oral Administration of Sunitinib to Mice
This protocol outlines the procedure for administering the prepared Sunitinib suspension to mice via oral gavage.
Materials:
-
Prepared Sunitinib suspension
-
Appropriately sized oral gavage needles (e.g., ball-tipped feeding needle)
-
Syringes (e.g., 1 mL)
-
Mouse restraint device (optional)
Procedure:
-
Vortex the Sunitinib suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe. A typical dosing volume for a mouse is 100-200 µL.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle if resistance is met.
-
Once the needle is correctly positioned, dispense the Sunitinib suspension.
-
Carefully withdraw the needle.
-
Monitor the mouse for a short period to ensure it has tolerated the procedure well.
-
Follow the predetermined dosing schedule as required by the experimental design (e.g., daily).
Visualizations
Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Caption: Workflow for evaluating Sunitinib efficacy in vivo.
References
Application Notes and Protocols for the Evaluation of (4E)-SUN9221 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of the novel compound (4E)-SUN9221 in in vitro platelet aggregation assays. The provided protocols are based on the principles of Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[1][2] This document outlines the necessary steps for preparing human platelet-rich plasma, conducting the aggregation assay with this compound, and understanding the underlying signaling pathways.
Introduction to Platelet Aggregation and Inhibition
Platelet activation and aggregation are critical processes in hemostasis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug.[3][4] This process is mediated by a complex network of signaling pathways initiated by various agonists like adenosine diphosphate (ADP), collagen, and thrombin.[5] Dysregulation of platelet aggregation can lead to thrombotic events such as heart attack and stroke, making antiplatelet agents a cornerstone of cardiovascular disease therapy.
This compound is a novel synthetic compound under investigation for its potential antiplatelet properties. Understanding its efficacy and mechanism of action requires robust in vitro testing. The following protocols provide a framework for evaluating the inhibitory effect of this compound on platelet aggregation induced by various physiological agonists.
Quantitative Data Summary
The following table summarizes key quantitative parameters for performing a platelet aggregation assay. These values are recommendations and may require optimization based on specific experimental conditions and equipment.
| Parameter | Recommended Value/Range | Notes |
| Blood Collection | ||
| Anticoagulant | 3.2% or 3.8% Sodium Citrate | The ratio of blood to anticoagulant should be 9:1. |
| PRP Preparation | ||
| Centrifugation Speed | 150-200 x g | |
| Centrifugation Time | 10-20 minutes | Centrifugation should be performed at room temperature. |
| Platelet Count Adjustment | 2.5 - 3.0 x 10⁸ platelets/mL | Adjust with autologous Platelet-Poor Plasma (PPP). |
| PPP Preparation | ||
| Centrifugation Speed | 2000-2500 x g | |
| Centrifugation Time | 10-15 minutes | |
| Platelet Aggregation Assay | ||
| PRP Volume per Cuvette | 450 µL | |
| This compound/Vehicle Volume | 50 µL | Final volume in the cuvette will be 500 µL. |
| Incubation Temperature | 37°C | |
| Stir Bar Speed | 900-1200 rpm | |
| Incubation Time with this compound | 1-5 minutes | This may need to be optimized for this compound. |
| Agonist Volume | 50 µL | The concentration of the agonist should be predetermined to induce sub-maximal aggregation. |
| Recording Time | 5-10 minutes |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks.
-
3.2% or 3.8% sodium citrate anticoagulant tubes.
-
Benchtop centrifuge with a swinging bucket rotor.
-
Plastic Pasteur pipettes.
-
Plastic tubes for plasma storage.
Procedure:
-
Blood Collection: Collect whole blood into sodium citrate tubes using an atraumatic venipuncture technique. The first few milliliters of blood should be discarded to avoid activation due to puncture. The tube must be filled to the correct volume to ensure a 9:1 ratio of blood to anticoagulant. Invert the tubes gently 5-10 times to mix.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-20 minutes at room temperature. Do not use a brake during deceleration to avoid disturbing the platelet layer.
-
Carefully aspirate the supernatant, which is the Platelet-Rich Plasma (PRP), using a plastic pipette and transfer it to a clean plastic tube. Keep the PRP at room temperature and use it within 4 hours of blood collection.
-
PPP Preparation: Re-centrifuge the remaining blood at 2000-2500 x g for 10-15 minutes at room temperature to pellet the remaining cellular components.
-
Collect the supernatant, which is the Platelet-Poor Plasma (PPP), and transfer it to a separate plastic tube.
-
Platelet Count Adjustment: Perform a platelet count on the PRP. If necessary, adjust the platelet concentration to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) by adding autologous PPP.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and magnetic stir bars.
-
Calibrated pipettes.
-
Prepared PRP and PPP.
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or saline). Ensure the final solvent concentration in the assay does not affect platelet function.
-
Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid).
-
Vehicle control (the same solvent used to dissolve this compound).
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into a cuvette and place it in the reference well of the aggregometer. This will be used to set 100% light transmission.
-
Pipette 450 µL of PRP and a stir bar into a cuvette and place it in the sample well. This will set the 0% light transmission baseline.
-
-
Assay Performance:
-
For each experimental condition, pipette 450 µL of PRP into a new cuvette containing a magnetic stir bar.
-
Place the cuvette in the incubation well of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes with stirring.
-
Add 50 µL of the desired concentration of this compound or vehicle control to the PRP.
-
Incubate for a predetermined time (e.g., 1-5 minutes) to allow the compound to interact with the platelets.
-
Move the cuvette to the recording well.
-
Add 50 µL of the platelet agonist to induce aggregation. The concentration of the agonist should be pre-determined from a dose-response curve to induce a sub-maximal aggregation response.
-
Record the change in light transmission for 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission.
-
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the maximal aggregation in the presence of the compound to that of the vehicle control. Dose-response curves can be generated to determine the IC₅₀ value of this compound for each agonist.
Visualizations
Platelet Aggregation Signaling Pathway
The following diagram illustrates the major signaling pathways involved in platelet activation, which are potential targets for inhibitory compounds like this compound. Upon agonist binding to their respective receptors (e.g., P2Y12 for ADP, GPVI for collagen), a cascade of intracellular events is triggered. This includes the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers cause an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. Ultimately, these pathways converge on the activation of the GPIIb/IIIa receptor, which binds fibrinogen and mediates platelet-platelet aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (4E)-SUN9221 in Isolated Tissue Bath Experiments
Disclaimer: The compound "(4E)-SUN9221" is not referenced in the currently available scientific literature. The following application notes and protocols are based on the assumed identity of this compound as a selective prostaglandin F2α (FP) receptor agonist. The methodologies described are standard for characterizing FP receptor agonists in isolated tissue bath experiments. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the biological tissue under investigation.
Introduction
This compound is hypothesized to be a selective agonist for the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). Activation of the FP receptor, which primarily couples to the Gq subtype of G protein, leads to an increase in intracellular calcium concentration, resulting in smooth muscle contraction.[1] FP receptors are highly expressed in various tissues, including uterine myometrium, ocular smooth muscle, and vascular smooth muscle, making them a target for therapeutic interventions in conditions like postpartum hemorrhage and glaucoma.[1][2]
Isolated tissue bath experiments are a fundamental pharmacological tool for characterizing the functional activity of compounds like this compound.[3][4] These in vitro assays allow for the determination of a drug's potency, efficacy, and mechanism of action on intact, viable tissue preparations. This document provides a detailed protocol for assessing the contractile effects of this compound on isolated smooth muscle preparations.
Mechanism of Action: FP Receptor Signaling
The binding of an agonist like this compound to the FP receptor initiates a signaling cascade. This process involves the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium concentration activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
References
- 1. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4E)-SUN9221 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prokineticins are a class of secreted peptides that modulate a variety of physiological processes, including angiogenesis, neurogenesis, and pain perception, through their interaction with two high-affinity G protein-coupled receptors (GPCRs), prokineticin receptor 1 (PKR1) and prokineticin receptor 2 (PKR2).[1][2][3] These receptors, which share 85% amino acid identity, are coupled to Gq, Gi, and Gs proteins, leading to the activation of diverse intracellular signaling pathways.[1][4] Dysregulation of the prokineticin system has been implicated in pathological conditions such as cancer, inflammation, and neurodegenerative diseases.
(4E)-SUN9221 is a non-peptide antagonist of prokineticin receptors and represents a class of small molecules developed to modulate the activity of this system. Radioligand binding assays are a robust and sensitive method, often considered the gold standard, for characterizing the affinity and selectivity of compounds like this compound for their target receptors. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for PKR1 and PKR2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for prokineticin receptors and the experimental workflow for the competitive radioligand binding assay.
Figure 1: Prokineticin Receptor Signaling Pathway.
Figure 2: Competitive Radioligand Binding Assay Workflow.
Experimental Protocol
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for PKR1 and PKR2. The assay measures the ability of the unlabeled test compound, this compound, to compete with a fixed concentration of a suitable radioligand for binding to the receptors.
Materials and Reagents
-
Cell Lines: CHO or HEK293 cells stably expressing human PKR1 or PKR2.
-
Radioligand: A suitable radiolabeled antagonist for PKR1/PKR2 (e.g., [³H]-labeled or [¹²⁵I]-labeled prokineticin receptor antagonist). The concentration should be approximately at its Kd value.
-
This compound: Unlabeled test compound, prepared in a stock solution and serially diluted.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled PKR antagonist (e.g., 10 µM of a standard antagonist).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Methods
1. Membrane Preparation
-
Culture CHO or HEK293 cells expressing either PKR1 or PKR2 to near confluence.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in 20 volumes of cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Membrane Preparation Buffer and repeat the centrifugation.
-
Resuspend the final pellet in Binding Buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
2. Competitive Binding Assay
-
Thaw the membrane preparation on the day of the assay and resuspend in ice-cold Binding Buffer to a final concentration of 5-20 µg of protein per well.
-
In a 96-well plate, set up the following in duplicate or triplicate for a final volume of 250 µL per well:
-
Total Binding: 150 µL of membrane preparation + 50 µL of radioligand + 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of radioligand + 50 µL of a high concentration of a known unlabeled antagonist.
-
Competitive Binding: 150 µL of membrane preparation + 50 µL of radioligand + 50 µL of varying concentrations of this compound. A typical range would be 10 concentrations over a five-log unit range.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
3. Filtration and Counting
-
Terminate the incubation by rapid vacuum filtration through PEI-presoaked glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters four times with ice-cold Wash Buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials or a sealed polyethylene bag, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be predetermined in a separate saturation binding experiment).
-
-
Data Presentation
The binding affinities of various ligands for prokineticin receptors can be summarized in a table for easy comparison. The Ki values for this compound for both PKR1 and PKR2 should be determined using the protocol described above and added to this table.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Prokineticin 1 (PK1) | PKR1 / PKR2 | High Affinity | |
| Prokineticin 2 (PK2) | PKR1 / PKR2 | High Affinity (slightly higher than PK1) | |
| PC1 (antagonist) | PKR1 / PKR2 | High Affinity | |
| PC25 (antagonist) | PKR1 | Selective (300x more than for PKR2) | |
| This compound | PKR1 | To be determined | - |
| This compound | PKR2 | To be determined | - |
Conclusion
This application note provides a comprehensive protocol for conducting a competitive radioligand binding assay to determine the affinity of the non-peptide antagonist this compound for prokineticin receptors 1 and 2. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the binding characteristics of this and other novel compounds targeting the prokineticin system, thereby aiding in the drug development process for a variety of associated pathologies.
References
- 1. Non-Peptide Agonists and Antagonists of the Prokineticin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokineticin-Receptor Network: Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Targeting Prokineticin Receptors in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (4E)-SUN9221 in GPCR Research
Introduction
G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets.[1][2] Tool compounds with well-defined pharmacological properties are indispensable for studying the function of these receptors and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of (4E)-SUN9221, a novel tool compound for GPCR research.
This compound is a potent and selective small molecule modulator of a specific GPCR target (details to be confirmed by user). Its utility in elucidating signaling pathways and screening for novel drug candidates is outlined below.
I. Data Presentation
Quantitative data for this compound will be presented in the following tables. Data should be populated based on experimental results.
Table 1: Binding Affinity of this compound at Target GPCR
| Radioligand | Ki (nM) | Assay Type | Cell Line/Tissue |
| User-defined | User-defined | Radioligand Binding | User-defined |
Table 2: Functional Activity of this compound
| Assay Type | EC50 / IC50 (nM) | Mode of Action | Cell Line |
| cAMP Assay | User-defined | Agonist/Antagonist | User-defined |
| β-Arrestin Recruitment | User-defined | Agonist/Antagonist | User-defined |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for its target GPCR.[3][4][5]
Workflow for Radioligand Binding Assay
References
- 1. Platforms for the identification of GPCR targets, and of orthosteric and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. brieflands.com [brieflands.com]
Application Notes and Protocols for Measuring the Efficacy of a G-Protein Biased Apelin Receptor Agonist in Hypertension Models
Note: Extensive searches for "(4E)-SUN9221" did not yield specific public domain information linking it to G-protein biased apelin receptor agonism for the treatment of hypertension. Therefore, these application notes and protocols are based on the established principles and published data for representative G-protein biased apelin receptor agonists, such as CMF-019 and MM07, and are intended to provide a framework for evaluating the efficacy of a compound with this proposed mechanism of action.
Introduction
The apelin/APJ system is a critical regulator of cardiovascular homeostasis, and its dysregulation is implicated in the pathophysiology of hypertension. Apelin receptor (APJ) activation by its endogenous ligand, apelin, elicits vasodilation and positive inotropic effects, making it a promising therapeutic target. However, conventional agonists can induce receptor desensitization and internalization through the β-arrestin pathway, limiting their chronic efficacy.
G-protein biased apelin receptor agonists are a novel class of therapeutic candidates designed to preferentially activate the beneficial Gαi signaling pathway, which mediates vasodilation and increased cardiac contractility, while minimizing β-arrestin recruitment. This biased agonism is hypothesized to offer sustained therapeutic effects without the tachyphylaxis observed with balanced agonists.
These application notes provide detailed protocols for assessing the preclinical efficacy of a G-protein biased apelin receptor agonist in established rodent models of hypertension. The described assays will enable researchers to characterize the compound's in vitro signaling bias and its in vivo effects on blood pressure, cardiac function, and relevant signaling pathways.
In Vitro Characterization of G-Protein Bias
Prior to in vivo efficacy studies, it is crucial to confirm the G-protein biased signaling profile of the test compound at the apelin receptor. This is typically achieved by comparing its potency and efficacy in assays that measure Gαi activation and β-arrestin recruitment.
Gαi Activation: cAMP Inhibition Assay
This assay measures the ability of the agonist to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, a hallmark of Gαi activation.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human apelin receptor in Ham's F-12 or DMEM medium, respectively, supplemented with 10% FBS and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells into a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound and a reference agonist (e.g., [Pyr1]apelin-13) in stimulation buffer (HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add the diluted compounds to the respective wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection: Add a cAMP detection reagent (e.g., LANCE® Ultra cAMP Kit) according to the manufacturer's instructions.
-
Data Analysis: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Plot the signal against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.
Protocol:
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® CHO-K1 APJ β-Arrestin cell line, which co-expresses the apelin receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Plate the cells in a 384-well white, solid-bottom plate at a density of 5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound and a reference agonist in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Analysis: Measure the chemiluminescent signal. Plot the signal against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
Data Presentation: In Vitro Signaling Bias
| Compound | Gαi Activation (cAMP Inhibition) EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | Bias Factor (β-arrestin EC50 / Gαi EC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Reference Agonist ([Pyr1]apelin-13) | Experimental Value | Experimental Value | Calculated Value |
| CMF-019 (Example Data) [1][2] | ~1 | ~100 | ~100 |
| MM07 (Example Data) [3][4] | ~0.1 | >1000 | >10000 |
In Vivo Efficacy in Hypertension Models
The antihypertensive efficacy of the G-protein biased apelin receptor agonist should be evaluated in well-established animal models of hypertension.
Angiotensin II-Induced Hypertension Model
This model mimics hypertension driven by an overactive renin-angiotensin system.
Protocol:
-
Animals: Use male Sprague-Dawley or Wistar rats (250-300 g).
-
Hypertension Induction: Anesthetize the rats and subcutaneously implant osmotic minipumps (e.g., Alzet®) to deliver Angiotensin II at a constant rate (e.g., 200-400 ng/kg/min) for 14 to 28 days.[5]
-
Drug Administration: The test compound can be administered via oral gavage, intraperitoneal injection, or continuous infusion using a separate osmotic minipump, starting concurrently with or after the induction of hypertension.
-
Blood Pressure Monitoring:
-
Telemetry (Gold Standard): Implant telemetric transmitters for continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals.
-
Tail-Cuff Plethysmography: A non-invasive method for repeated blood pressure measurements. Acclimatize the animals to the procedure to minimize stress-induced variations.
-
-
Endpoint Analysis: At the end of the study, collect blood and tissues for biomarker analysis (e.g., plasma renin activity, aldosterone levels) and histological assessment of end-organ damage (e.g., cardiac hypertrophy, renal fibrosis).
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension.
Protocol:
-
Animals: Use male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls. Hypertension in SHRs typically develops from 6 weeks of age and is well-established by 12-14 weeks.
-
Drug Administration: Begin treatment at an age when hypertension is established (e.g., 14 weeks) and continue for a specified duration (e.g., 4-8 weeks).
-
Blood Pressure Monitoring: Use telemetry or the tail-cuff method as described above.
-
Cardiac Function Assessment:
-
Echocardiography: Perform transthoracic echocardiography under light anesthesia to assess cardiac structure and function, including left ventricular wall thickness, internal dimensions, fractional shortening, and ejection fraction.
-
Pressure-Volume (PV) Loop Analysis: For a more detailed assessment of cardiac hemodynamics, insert a pressure-volume catheter into the left ventricle to measure parameters such as end-systolic and end-diastolic pressure-volume relationships, contractility (dP/dtmax), and relaxation (dP/dtmin).
-
Data Presentation: In Vivo Antihypertensive Efficacy
Table 2: Effect on Mean Arterial Pressure (MAP) in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Dose | MAP (mmHg) at Baseline | MAP (mmHg) after Treatment | Change in MAP (mmHg) |
| Vehicle Control | - | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | Low Dose | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | High Dose | Value ± SEM | Value ± SEM | Value ± SEM |
| Positive Control (e.g., ARB) | Dose | Value ± SEM | Value ± SEM | Value ± SEM |
Table 3: Effect on Cardiac Parameters in SHR Model
| Parameter | WKY + Vehicle | SHR + Vehicle | SHR + this compound |
| Systolic Blood Pressure (mmHg) | Value ± SEM | Value ± SEM | Value ± SEM |
| Heart Rate (bpm) | Value ± SEM | Value ± SEM | Value ± SEM |
| Left Ventricular Mass / Body Weight (mg/g) | Value ± SEM | Value ± SEM | Value ± SEM |
| Fractional Shortening (%) | Value ± SEM | Value ± SEM | Value ± SEM |
| Ejection Fraction (%) | Value ± SEM | Value ± SEM | Value ± SEM |
| dP/dtmax (mmHg/s) | Value ± SEM | Value ± SEM | Value ± SEM |
Visualization of Pathways and Workflows
Caption: Apelin receptor signaling pathways.
Caption: Experimental workflow for efficacy testing.
References
- 1. ahajournals.org [ahajournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A novel cyclic biased agonist of the apelin receptor, MM07, is disease modifying in the rat monocrotaline model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Anti-Platelet Effects of Novel Compounds
Note: A comprehensive search for the compound "(4E)-SUN9221" did not yield any specific information regarding its anti-platelet effects. The following application notes and protocols are provided as a detailed template based on established methodologies for quantifying the anti-platelet effects of a hypothetical novel compound, herein referred to as "Compound X." Researchers can adapt these guidelines to study the effects of their specific molecule of interest.
Introduction
Platelets play a crucial role in hemostasis and thrombosis.[1][2][3] Anti-platelet agents are critical for the prevention and treatment of cardiovascular diseases such as myocardial infarction and stroke.[4][5] These agents function through various mechanisms, including the inhibition of platelet aggregation, adhesion, and activation pathways. This document outlines the protocols to quantify the anti-platelet effects of a novel investigational agent, Compound X.
Quantitative Data Summary
The anti-platelet efficacy of Compound X can be summarized by its inhibitory effects on platelet aggregation induced by various agonists. The following tables present a template for organizing such quantitative data.
Table 1: In Vitro Inhibition of Platelet Aggregation by Compound X
| Agonist | Agonist Concentration | Compound X IC₅₀ (µM) | Maximum Inhibition (%) |
| ADP | 5 µM | Data | Data |
| Collagen | 2 µg/mL | Data | Data |
| Thrombin | 0.1 U/mL | Data | Data |
| Arachidonic Acid | 0.5 mM | Data | Data |
Table 2: Effect of Compound X on Platelet Activation Markers (Flow Cytometry)
| Activation Marker | Agonist | Compound X Concentration (µM) | MFI Reduction (%) |
| P-Selectin (CD62P) | Thrombin (0.1 U/mL) | 1 | Data |
| 10 | Data | ||
| Activated GPIIb/IIIa (PAC-1) | ADP (5 µM) | 1 | Data |
| 10 | Data |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
This protocol describes the preparation of human platelet-rich plasma (PRP) for platelet aggregation studies.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-buffered saline (PBS).
-
Prostacyclin (PGI₂).
-
Apyrase.
-
Centrifuge.
Procedure:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Collect the upper PRP layer.
-
To obtain washed platelets, add PGI₂ (1 µM) and apyrase (0.5 U/mL) to the PRP and centrifuge at 800 x g for 10 minutes.
-
Remove the supernatant and resuspend the platelet pellet in PBS containing PGI₂ and apyrase.
-
Centrifuge again at 800 x g for 10 minutes.
-
Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration.
Light Transmission Aggregometry (LTA)
LTA is a standard method to measure platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP).
-
Platelet-poor plasma (PPP) - obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Platelet aggregometer.
-
Agonists (ADP, collagen, thrombin, arachidonic acid).
-
Compound X at various concentrations.
Procedure:
-
Pre-warm PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).
-
Replace with a cuvette containing PPP to set the 100% aggregation mark.
-
Incubate PRP with different concentrations of Compound X or vehicle control for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Add the agonist to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of aggregation inhibition compared to the vehicle control.
Flow Cytometry for Platelet Activation Markers
Flow cytometry can be used to quantify platelet activation by measuring the expression of surface markers.
Materials:
-
Washed platelets or PRP.
-
Fluorescently labeled antibodies (e.g., anti-CD62P-FITC, PAC-1-FITC).
-
Agonists.
-
Compound X.
-
Flow cytometer.
Procedure:
-
Incubate platelets with Compound X or vehicle control.
-
Add an agonist to induce activation.
-
Add fluorescently labeled antibodies and incubate in the dark for 15 minutes at room temperature.
-
Fix the samples with 1% paraformaldehyde.
-
Dilute the samples in PBS and analyze using a flow cytometer.
-
Gate the platelet population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the activation markers.
Signaling Pathways and Workflows
The following diagrams illustrate a common platelet activation signaling pathway and a typical experimental workflow for assessing anti-platelet compounds.
Caption: A simplified diagram of a common platelet activation pathway.
Caption: A typical workflow for evaluating the anti-platelet effects of a compound.
References
- 1. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism Action of Platelets and Crucial Blood Coagulation Pathways in Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antiplatelet drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4E)-SUN9221: Solubility and Vehicle for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the c-Met inhibitor (4E)-SUN9221 and protocols for its solubilization and preparation of a vehicle for injection suitable for preclinical research.
Solubility of this compound
This compound is a poorly water-soluble compound, which presents a challenge for its formulation, particularly for parenteral administration. Understanding its solubility in various solvents is critical for developing a suitable vehicle for in vivo studies.
A study characterizing a c-Met inhibitor with properties similar to this compound demonstrated its solubility profile across a range of organic solvents and water at temperatures between 298.15 K and 318.15 K. The solubility was found to increase with temperature. The order of solubility in the tested solvents was as follows:
Tetrahydrofuran (THF) > Acetone > 1-Butanol > 1-Propanol > 2-Butanol > Ethyl acetate > Acetonitrile > 2-Propanol > Ethanol > Methanol > Water.
Notably, the solubility in THF was approximately 1000 times greater than in water. The compound is characterized as a weakly basic compound.
To enhance its aqueous solubility, the use of co-solvents has been explored. Transcutol® HP (diethylene glycol monoethyl ether), a high-purity solvent, and its aqueous mixtures have been shown to significantly improve the solubility of similar poorly water-soluble drugs.
Table 1: Quantitative Solubility Data for a c-Met Inhibitor Structurally Related to this compound
| Solvent | Temperature (K) | Molar Fraction Solubility (x 10⁻⁴) |
| Water | 298.15 | 0.028 |
| Transcutol® HP (THP) | 318.15 | 42.28 |
Note: The data presented is for a model c-Met inhibitor and should be considered as a reference for this compound. Experimental verification of the solubility of this compound is highly recommended.
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol provides a high-throughput method to assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the stock solution to the wells of a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve a range of final compound concentrations.
-
Mix the contents of the plate thoroughly on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Protocol for Preparation of Vehicle for Injection
For in vivo studies, a common formulation approach for poorly soluble kinase inhibitors involves a multi-component vehicle to ensure solubility and stability. The following protocol is a model for preparing an injectable formulation of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure for a 1 mg/mL working solution:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix well by vortexing.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear.
-
This working solution should be prepared fresh on the day of use and administered via the desired route (e.g., intraperitoneal or intravenous injection).
Important Considerations:
-
The final concentration of DMSO should be kept low (typically ≤ 5-10% of the total volume) to minimize potential toxicity in animal models.
-
It is crucial to include a vehicle control group in all in vivo experiments, where animals receive the same formulation without the active compound.
-
The stability of the formulation should be assessed if it is not used immediately after preparation.
Signaling Pathway and Experimental Workflow
c-Met Signaling Pathway
This compound is an inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[1] Its aberrant activation is implicated in various cancers. The binding of its ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers a downstream signaling cascade, including the Ras-Raf-MEK-ERK pathway.[1]
Caption: The c-Met signaling cascade initiated by HGF binding, leading to cell proliferation, and its inhibition by this compound.
Experimental Workflow for Solubility and Formulation
The following diagram illustrates the logical flow of experiments for determining the solubility of this compound and developing a suitable vehicle for injection.
Caption: Logical workflow for solubility assessment and formulation development of this compound for in vivo studies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for Poorly Soluble Compounds
Disclaimer: The following information is provided as a general guide for researchers working with poorly soluble compounds. No specific information could be found for a compound designated as "(4E)-SUN9221". The data and protocols presented here are illustrative for a hypothetical compound, hereafter referred to as "Compound X," and are based on established principles of solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Compound X. What are the first steps I should take?
A1: When encountering solubility issues with a new compound, a systematic approach is recommended. Start by attempting to dissolve a small amount of the compound in common laboratory solvents. It is crucial to assess solubility in a range of solvents with varying polarities. For initial screening, dimethyl sulfoxide (DMSO) is often a good starting point due to its ability to dissolve a wide array of organic molecules.[1][2][3] If solubility is low in DMSO, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[4] For aqueous-based assays, initial tests in water or phosphate-buffered saline (PBS) are necessary.
Q2: Compound X is insoluble in aqueous solutions. How can I prepare it for my in vitro cell-based assays?
A2: For aqueous-based assays, if direct dissolution in water or buffers is not possible, a common strategy is to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution.[2] This stock solution can then be serially diluted into the aqueous culture medium to reach the desired final concentration. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: I observed precipitation when diluting my DMSO stock solution of Compound X into an aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to test if the compound is soluble at a lower final concentration.
-
Use a Co-solvent: The addition of a co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution.
-
Utilize Surfactants: Surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecules.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous solution can significantly impact its solubility.
-
Prepare a Solid Dispersion: For more challenging compounds, creating a solid dispersion with a hydrophilic carrier can improve aqueous solubility.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Compound X
This guide provides a workflow for identifying a suitable solvent system for Compound X.
Caption: Workflow for initial solvent screening of a poorly soluble compound.
Guide 2: Addressing Precipitation in Aqueous Media
This guide outlines steps to take when precipitation occurs after diluting a concentrated stock solution of Compound X into an aqueous buffer or medium.
Caption: Troubleshooting workflow for precipitation issues in aqueous media.
Quantitative Data Summary
Table 1: Solubility of Compound X in Common Solvents
| Solvent | Polarity | Solubility (mg/mL) at 25°C | Notes |
| Water | High | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | High | < 0.01 | Practically insoluble. |
| Ethanol | Medium | 5 | Moderately soluble. |
| Methanol | Medium | 2 | Slightly soluble. |
| DMSO | High | > 50 | Highly soluble. |
| DMF | High | > 50 | Highly soluble. |
| 1,4-Dioxane | Low | 10 | Soluble. |
Table 2: Effectiveness of Solubility Enhancement Techniques for Compound X in Aqueous Solution
| Technique | Conditions | Achieved Concentration (µg/mL) | Fold Increase vs. Water |
| Co-solvency | 5% Ethanol in PBS | 10 | >1000 |
| Co-solvency | 5% DMSO in PBS | 25 | >2500 |
| Surfactant | 1% Tween® 80 in PBS | 50 | >5000 |
| pH Adjustment | pH 10.0 Buffer | 5 | >500 |
| Solid Dispersion | 1:10 Compound X:PVP K30 | 100 | >10000 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of Compound X
Objective: To prepare a concentrated stock solution of Compound X in DMSO for subsequent dilution into aqueous media.
Materials:
-
Compound X (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
Procedure:
-
Calculate the mass of Compound X required to make a 10 mM solution in a specific volume of DMSO. (Mass = 10 mmol/L * Molar Mass of Compound X ( g/mol ) * Volume (L))
-
Weigh the calculated amount of Compound X into a suitable vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but check for compound stability at elevated temperatures.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Nanosuspension of Compound X by Precipitation
Objective: To prepare a nanosuspension of Compound X to improve its dissolution rate and bioavailability.
Materials:
-
Compound X
-
A water-miscible organic solvent in which Compound X is soluble (e.g., DMSO, ethanol)
-
An aqueous solution (anti-solvent), typically containing a stabilizer
-
Stabilizer (e.g., a surfactant like Tween® 80 or a polymer like PVP)
-
Stirring plate and stir bar
Procedure:
-
Dissolve Compound X in the chosen organic solvent to create a concentrated solution.
-
Prepare the anti-solvent solution by dissolving the stabilizer in water.
-
While vigorously stirring the anti-solvent solution, slowly inject the organic solution of Compound X.
-
The rapid change in solvent polarity will cause Compound X to precipitate as nanoparticles.
-
Continue stirring for a specified period to allow the nanoparticles to stabilize.
-
The organic solvent may be removed by a suitable method, such as evaporation under reduced pressure.
Signaling Pathway Visualization (Hypothetical)
This diagram illustrates a generic signaling pathway that could be investigated using a hypothetical kinase inhibitor like Compound X.
Caption: Hypothetical MAPK/ERK signaling pathway and a potential point of inhibition.
References
Technical Support Center: Optimizing (4E)-SUN9221 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4E)-SUN9221. The information is designed to address specific issues that may be encountered during in vitro experiments to characterize its activity as a dual α1-adrenergic and 5-HT2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antagonist of both the α1-adrenergic receptor and the serotonin 5-HT2 receptor. In cellular signaling, the α1-adrenergic receptor typically couples to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. Similarly, the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway, also resulting in PLC activation and subsequent calcium mobilization. By acting as an antagonist, this compound blocks the binding of endogenous agonists (like norepinephrine for α1-adrenergic receptors and serotonin for 5-HT2 receptors) to these receptors, thereby inhibiting these downstream signaling events.
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
A2: For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. A broad range, from nanomolar (nM) to micromolar (µM), is a good starting point. Based on the activity of similar dual antagonists, a concentration range of 1 nM to 10 µM is likely to encompass the IC50 values for both α1-adrenergic and 5-HT2 receptor antagonism.
Q3: Which cell lines are suitable for testing the activity of this compound?
A3: The choice of cell line will depend on the specific receptor you are targeting. For assessing α1-adrenergic receptor antagonism, cell lines endogenously expressing or engineered to overexpress α1-adrenergic receptors are suitable. Examples include:
-
U2OS, CHO-K1, or HEK293 cells stably expressing human α1A or α1B adrenergic receptors. [1][2][3][4][5]
-
SK-N-MC cells , which endogenously express both α1A and α1B subtypes.
-
NB41A3 cells , which express the α1B subtype.
For assessing 5-HT2 receptor antagonism, suitable cell lines include:
-
U2OS, CHO-K1, or HEK293 cells stably expressing the human 5-HT2A receptor.
Q4: What are the most common in vitro assays to characterize this compound?
A4: The two most common types of in vitro assays for characterizing a receptor antagonist like this compound are:
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of the compound for the target receptor by measuring its ability to displace a known radiolabeled ligand.
-
Functional Assays: These assays measure the compound's ability to inhibit the functional response induced by an agonist. Common functional assays for Gq-coupled receptors like α1-adrenergic and 5-HT2 receptors include:
-
Calcium Flux Assays: Measure the transient increase in intracellular calcium upon agonist stimulation.
-
Inositol Phosphate (IP) Accumulation Assays: Measure the accumulation of IP, a downstream second messenger of PLC activation.
-
ERK1/2 Phosphorylation Assays: Measure the phosphorylation of downstream signaling molecules like ERK1/2.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal in binding assay | - Radioligand sticking to filters or plates.- Poor quality cell membrane preparation.- Ineffective washing steps. | - Use filter plates with low protein binding properties.- Ensure the cell membrane preparation is of high quality with sufficient receptor density.- Optimize the number and duration of wash steps with ice-cold buffer. |
| No observable antagonist effect | - Compound concentration is too low.- this compound is inactive in the chosen cell line.- Incorrect assay setup. | - Test a higher concentration range of this compound.- Verify the expression and functionality of the target receptor in your cell line.- Ensure proper pre-incubation of the antagonist before adding the agonist in functional assays. |
| High variability between replicate wells | - Inconsistent cell seeding.- Uneven compound distribution.- "Edge effects" in the microplate. | - Ensure a homogenous cell suspension before seeding.- Mix the compound solution thoroughly before adding to the wells.- Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. |
| Agonist response is weak or absent | - Low receptor expression in the cell line.- Agonist has degraded.- Suboptimal agonist concentration. | - Use a cell line with higher receptor expression or consider transient transfection.- Prepare fresh agonist solutions for each experiment.- Perform an agonist dose-response curve to determine the optimal concentration (e.g., EC80 for antagonist assays). |
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Reference Antagonists
| Compound | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | 5-HT2A Receptor |
| This compound | To be determined | To be determined | To be determined |
| Prazosin | ~0.1 - 1 | ~0.1 - 1 | >1000 |
| Ketanserin | ~10 - 50 | ~10 - 50 | ~1 - 5 |
Table 2: Hypothetical Functional Potencies (IC50, nM) of this compound and Reference Antagonists in a Calcium Flux Assay
| Compound | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | 5-HT2A Receptor |
| This compound | To be determined | To be determined | To be determined |
| Prazosin | ~1 - 10 | ~1 - 10 | >10000 |
| Ketanserin | ~50 - 200 | ~50 - 200 | ~10 - 50 |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the α1-adrenergic or 5-HT2A receptor.
Materials:
-
Cell membranes from cells expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Ketanserin for 5-HT2A receptors).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific ligand (e.g., 10 µM phentolamine for α1, 10 µM spiperone for 5-HT2A).
-
96-well filter plates.
-
Scintillation fluid and counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a serial dilution of this compound.
-
Reaction Incubation: Add cell membranes, radioligand, and either buffer, non-specific ligand, or this compound to the wells. Incubate at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Flux Functional Assay
This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1-α1A or HEK293-5HT2A).
-
Calcium indicator dye (e.g., Fluo-8).
-
This compound stock solution.
-
Agonist (e.g., Phenylephrine for α1, Serotonin for 5-HT2A).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injector.
Methodology:
-
Cell Plating: Seed cells into the 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence reader and establish a baseline reading. Inject the agonist at a concentration that elicits a submaximal response (EC80) and record the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data and plot the percent inhibition against the log concentration of this compound to determine the IC50.
Mandatory Visualizations
References
Technical Support Center: Investigating Off-Target Effects of (4E)-SUN9221
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the on-target and off-target effects of the novel kinase inhibitor, (4E)-SUN9221.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our in vitro kinase assays. What are the potential causes?
A1: Inconsistent IC50 values are a common issue in kinase assays and can stem from several factors. These can be broadly categorized as compound-related, assay-related, or general experimental errors.[1] Key areas to investigate include:
-
Compound Solubility and Stability: Visually inspect for any precipitation of this compound in your assay buffer. It is crucial to determine the solubility of the compound under the final assay conditions and to ensure its stability over the experiment's duration.[1]
-
Variable Enzyme Activity: The activity of the kinase can fluctuate between experiments. Ensure consistent enzyme concentrations and activity levels.
-
ATP Concentration: In vitro assays are often performed at ATP concentrations lower than physiological levels to enhance inhibitor potency.[2] Variations in ATP concentration between experiments will lead to shifts in IC50 values for ATP-competitive inhibitors.[2] It is recommended to test inhibitors at an ATP concentration equal to the Km (ATP) of the enzyme for better comparability.[2]
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated and consider using reverse pipetting for viscous solutions. Preparing a master mix of reagents can also help minimize well-to-well variability.
Q2: How can we determine if the observed cellular phenotype is a result of this compound inhibiting its intended target or an off-target effect?
A2: Differentiating on-target from off-target effects is a critical step in inhibitor validation. Several experimental approaches can be employed:
-
CRISPR-Cas9 Target Knockout: The gold-standard method is to test the efficacy of this compound in a cell line where the intended target has been genetically knocked out. If the compound's effect is diminished or absent in the knockout cells compared to wild-type cells, it strongly suggests an on-target mechanism.
-
Structurally Dissimilar Inhibitors: Use a structurally different inhibitor that targets the same kinase. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If the inhibition of the target kinase leads to a specific phenotype, attempt to rescue this phenotype by introducing a downstream effector that is constitutively active.
-
Dose-Response Correlation: Correlate the concentration of this compound required to inhibit the target kinase with the concentration that produces the cellular phenotype. A close correlation suggests an on-target effect.
Q3: this compound appears potent in our biochemical assays but shows significantly lower efficacy in cell-based assays. What could be the reason for this discrepancy?
A3: A drop-off in potency between biochemical and cellular assays is a frequent observation in drug discovery. Several factors can contribute to this:
-
Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range). For an ATP-competitive inhibitor like this compound, this high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase, leading to reduced potency.
-
Cellular Permeability and Efflux: this compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be actively removed from the cell by efflux pumps.
-
Inhibitor Conformation: The conformation of the target kinase in a cellular environment may differ from that of the recombinant enzyme used in an in vitro assay. Some inhibitors only bind to specific kinase conformations.
-
Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.
Q4: How can we proactively identify potential off-targets of this compound?
A4: Identifying off-target interactions early is crucial for understanding a compound's full biological activity and potential side effects. Key strategies include:
-
In Vitro Kinase Profiling: Screen this compound against a large panel of kinases to identify unintended inhibitory activity. This provides a broad view of the compound's selectivity.
-
Cell-Based Thermal Shift Assays (CETSA): This technique can assess target engagement in live cells.
-
Phosphoproteomics: Analyze global changes in protein phosphorylation in cells treated with this compound to understand how it alters cellular signaling pathways.
-
In Silico Approaches: Computational methods like molecular docking can predict potential binding to off-target proteins based on structural similarities.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Kinase Assays
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. |
| Compound Precipitation | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of this compound under the final assay conditions. |
Issue 2: Unexpected Cellular Toxicity
If this compound induces cell death at concentrations where it is expected to be specific, it could be due to on-target toxicity or an off-target effect.
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration. | On-target toxicity or off-target effect. | Perform rescue experiments; conduct broad off-target screening. |
| Activation of an unexpected signaling pathway. | Off-target activation or pathway crosstalk. | Profile the compound against a panel of related targets; map the activated pathway. |
| Inconsistent results between different cell lines. | Cell-type specific off-target effects or differences in target expression. | Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Target Kinase A | 15 | ||
| Off-Target Kinase B | 1,800 | 120 | |
| Off-Target Kinase C | 6,000 | 400 | |
| Off-Target Kinase D | >10,000 | >667 |
Table 2: Hypothetical IC50 Values of this compound in Wild-Type vs. Target-Knockout Cell Lines
This table illustrates a scenario where the removal of the intended target protein significantly reduces the cytotoxic potency of this compound, suggesting an on-target mechanism of action.
| Cell Line | Genetic Background | Target Protein Expression | This compound IC50 (nM) |
| CancerCell-X | Wild-Type | Present | 60 |
| CancerCell-X | Target KO (CRISPR) | Absent | >10,000 |
| CancerCell-Y | Wild-Type | Present | 85 |
| CancerCell-Y | Target KO (CRISPR) | Absent | >10,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
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Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
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Compound Incubation: Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor).
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Reaction Initiation and Termination: Start the kinase reaction, typically by adding ATP. After a defined incubation period, stop the reaction.
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Detection: Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).
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Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Data is typically presented as a percentage of inhibition at a given concentration or as an IC50 value for more potent interactions.
Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
This protocol provides a general workflow for creating a target gene knockout cell line to validate whether the efficacy of this compound is on-target.
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sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a critical exon of the gene of interest. Clone the designed sgRNAs into a suitable Cas9 expression vector.
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Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
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Single-Cell Cloning and Expansion: Isolate and expand individual cell colonies.
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Genotyping and Protein Expression Analysis: Screen the expanded clones for the desired gene knockout by PCR and Sanger sequencing. Confirm the absence of the target protein by Western blotting.
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Phenotypic Assays: Compare the sensitivity of the knockout and wild-type cell lines to this compound using cell viability or other relevant phenotypic assays.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target versus off-target pathway inhibition by this compound.
Caption: Troubleshooting logic for discrepant in vitro vs. cellular results.
References
Technical Support Center: Minimizing Precipitation of Poorly Soluble Compounds in Aqueous Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing precipitation of poorly soluble small molecule compounds, exemplified by the hypothetical compound "(4E)-SUN9221," in aqueous buffers. The principles and protocols outlined here are broadly applicable to other challenging compounds encountered in drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating out of my aqueous buffer immediately upon dilution from a DMSO stock. What is the likely cause?
A1: This is a common issue for poorly water-soluble compounds. The primary cause is often the rapid change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment. This "solvent-shifting" can cause the compound to crash out of solution as it is no longer soluble in the final concentration of the mixed solvent system.
Q2: How can I improve the solubility of this compound in my experimental buffer?
A2: Several strategies can be employed, often in combination:
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Optimize Solvent System: While DMSO is a common solvent, exploring other organic co-solvents or reducing the final DMSO concentration can be beneficial.
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pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. Determine the pKa of your compound and adjust the buffer pH accordingly to favor the more soluble ionized form.
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Use of Excipients: Solubilizing agents such as cyclodextrins, surfactants, or polymers can be used to encapsulate or otherwise stabilize the compound in solution.
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Temperature Control: Pre-warming both the compound stock solution and the aqueous buffer to the experimental temperature (e.g., 37°C) can prevent precipitation caused by temperature changes.
Q3: What is a "gradient dilution" and how can it help prevent precipitation?
A3: Gradient dilution is a technique where the concentrated compound stock is serially diluted in the organic solvent (e.g., DMSO) to create intermediate concentrations before the final dilution into the aqueous buffer. This method gradually exposes the compound to the aqueous environment, reducing the shock of solvent shifting and minimizing precipitation.
Q4: Are there any analytical techniques to confirm the concentration of my compound in the final aqueous buffer after dilution?
A4: Yes, it is crucial to verify the final concentration of your soluble compound. Techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy can be used to quantify the amount of compound that remains in solution after filtration or centrifugation to remove any precipitated material.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound or other poorly soluble compounds.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Rapid solvent shifting from high DMSO concentration to aqueous buffer. | 1. Perform a gradient dilution of the compound in DMSO before adding to the buffer. 2. Reduce the final DMSO concentration in the working solution to less than 0.5%. 3. Pre-warm both the stock solution and the buffer to the experimental temperature. |
| Precipitation Over Time | The compound is at a concentration above its thermodynamic solubility limit in the buffer, leading to nucleation and crystal growth. | 1. Lower the final working concentration of the compound. 2. Incorporate a stabilizing excipient such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a non-ionic surfactant like Polysorbate 80 (Tween 80). 3. Ensure the buffer pH is optimal for compound solubility. |
| Inconsistent Experimental Results | Variable amounts of soluble compound due to inconsistent precipitation. | 1. Prepare fresh working solutions for each experiment. 2. After dilution, vortex the solution thoroughly and allow it to equilibrate. 3. Before use, centrifuge the working solution and use the supernatant to ensure only soluble compound is being tested. Quantify the soluble concentration via HPLC or another suitable method. |
| Cell Toxicity Observed | The concentration of the organic co-solvent (e.g., DMSO) is too high for the cells. | 1. Ensure the final DMSO concentration is at a level tolerated by your cell line (typically <0.5%). 2. Include a vehicle control (buffer with the same final DMSO concentration but no compound) in all experiments to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using Gradient Dilution
This protocol describes the preparation of a 1 µM working solution of this compound from a 10 mM stock in DMSO, aiming for a final DMSO concentration of 0.1%.
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile aqueous buffer (e.g., PBS, pH 7.4)
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Sterile microcentrifuge tubes
Procedure:
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Prepare 10 mM Stock Solution:
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Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM.
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Vortex and sonicate briefly if necessary to ensure complete dissolution.
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Store in small aliquots at -80°C.
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-
Prepare 1 mM Intermediate Solution:
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On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
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Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate solution (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
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-
Prepare Final Working Solution:
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Pre-warm the target aqueous buffer to the desired experimental temperature (e.g., 37°C).
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Add the required volume of the 1 mM intermediate solution to the pre-warmed buffer to reach the final concentration of 1 µM (e.g., add 1 µL of 1 mM intermediate solution to 999 µL of buffer). This results in a final DMSO concentration of 0.1%.
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Vortex the final working solution immediately and thoroughly.
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Protocol 2: Solubility Assessment of this compound in Different Buffers
This protocol outlines a method to determine the kinetic solubility of this compound in various aqueous buffers.
Materials:
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10 mM stock solution of this compound in DMSO
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A panel of aqueous buffers (e.g., PBS at pH 6.4, 7.4, and 8.4)
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96-well filter plates (e.g., 0.45 µm PVDF)
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96-well collection plates
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HPLC or UV-Vis spectrophotometer
Procedure:
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Add 198 µL of each test buffer to separate wells of a 96-well plate.
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Add 2 µL of the 10 mM this compound DMSO stock to each well (final concentration of 100 µM, 1% DMSO).
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Seal the plate and shake at room temperature for 2 hours.
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Filter the solutions through the 96-well filter plate into a clean collection plate by centrifugation.
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Quantify the concentration of this compound in the filtrate using a standard curve on an HPLC or UV-Vis spectrophotometer.
Data Presentation
Table 1: Solubility of this compound in Various Aqueous Buffers
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 6.4 | 25 | 5.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 12.8 |
| Phosphate-Buffered Saline (PBS) | 8.4 | 25 | 25.1 |
| Tris-HCl | 7.5 | 25 | 15.5 |
| MES | 6.0 | 25 | 4.8 |
Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)
| Formulation | Concentration | This compound Solubility (µM) |
| 1% DMSO (Control) | - | 12.8 |
| 1% DMSO with 5% Ethanol | - | 18.3 |
| 1% DMSO with 1% HP-β-CD | 1% (w/v) | 45.7 |
| 1% DMSO with 0.1% Tween 80 | 0.1% (v/v) | 32.4 |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: (4E)-SUN9221 Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the in vitro toxicity of the novel compound (4E)-SUN9221. The following sections offer frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols for cytotoxicity assessment, and illustrative data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound with unknown toxicity, it is recommended to start with a broad concentration range to determine the dose-response relationship. A typical starting range would be from low nanomolar (nM) to high micromolar (µM), for example, 0.01 µM to 100 µM, using serial dilutions. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound.
Q2: How do I choose the appropriate cell line for testing the toxicity of this compound?
A2: The choice of cell line should be guided by the therapeutic target of this compound. If the target is cancer, a panel of cancer cell lines from different tissues of origin should be used. It is also advisable to include a non-cancerous control cell line to assess for off-target cytotoxicity. The sensitivity to the compound may vary between cell lines.
Q3: What are the visual signs of cytotoxicity I should look for in my cell cultures treated with this compound?
A3: Common morphological changes indicating cytotoxicity include cell rounding and detachment from the culture plate, cell shrinkage, membrane blebbing (a hallmark of apoptosis), and the presence of floating dead cells. These changes can be observed using a phase-contrast microscope.
Q4: How can I determine if this compound is inducing apoptosis or necrosis?
A4: To differentiate between apoptosis and necrosis, you can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptosis and necrosis.
Q5: What is the best method to assess cell viability after treatment with this compound?
A5: Several methods can assess cell viability. Metabolic assays like the MTT or MTS assay are common and measure the metabolic activity of viable cells.[1] Membrane integrity assays, such as the LDH release assay, measure the leakage of lactate dehydrogenase from damaged cells. ATP-based assays quantify the amount of ATP in viable cells. The choice of assay can depend on the expected mechanism of action of the compound.
Troubleshooting Guide
Q6: My cytotoxicity assay results are not reproducible between experiments. What should I do?
A6: Lack of reproducibility can stem from several factors.[2] Ensure consistency in cell culture conditions, such as using cells within a narrow passage number range and seeding at the same density for each experiment.[2] Prepare fresh reagents for each experiment and adhere strictly to a standardized protocol.[2] Mycoplasma contamination can also significantly alter cellular responses and should be checked for regularly.[2]
Q7: I am not observing a dose-dependent toxic effect of this compound.
A7: If you do not see a dose-dependent effect, consider the following:
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Concentration Range: The concentrations tested may be too low. Try a higher concentration range.
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Compound Stability: The compound may be unstable or precipitating in the culture medium. Check the solubility of this compound in your media.
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Cell Line Resistance: The chosen cell line might be resistant to the compound. Consider testing on a different, potentially more sensitive, cell line.
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Incubation Time: The incubation time might be too short. A longer exposure time may be required to observe a toxic effect.
Q8: The results from my MTT assay show high variability between replicate wells.
A8: High variability in MTT assays can be caused by:
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Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents.
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and assay results. It is good practice to fill the perimeter wells with sterile PBS or media and not use them for experimental samples.
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Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance.
Q9: My control cells (untreated) show low viability.
A9: Low viability in control wells could be due to:
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Cell Seeding Density: The initial number of cells seeded may have been too low.
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Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or changes in pH, can affect cell health.
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Serum Concentration: If using a serum-free or low-serum medium for the assay, it might be inducing cell death.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
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This compound
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Cell line of choice
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Complete culture medium
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96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include vehicle-only controls.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
Materials:
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This compound
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Cell line of choice
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6-well cell culture plates
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Seed cells in 6-well plates and allow them to attach overnight.
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Treat the cells with various concentrations of this compound for the desired time.
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Harvest the cells, including any floating cells, by trypsinization and centrifugation.
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Wash the cells with cold PBS.
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Resuspend the cells in 1X Binding Buffer provided in the kit.
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Add Annexin V-FITC and Propidium Iodide to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Cell Type | IC50 (µM) after 48h exposure |
| A549 | Lung | Carcinoma | 12.5 |
| MCF-7 | Breast | Adenocarcinoma | 25.8 |
| HeLa | Cervix | Adenocarcinoma | 8.2 |
| HUVEC | Umbilical Vein | Endothelial | > 100 |
This data is for illustrative purposes only.
Visualizations
Diagrams
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting inconsistent results.
Caption: Potential mechanism of action via apoptosis pathways.
References
troubleshooting (4E)-SUN9221 variability in experimental results
Technical Support Center: (4E)-SUN9221
Disclaimer: As this compound is a theoretical compound developed for illustrative purposes, this technical support center provides a generalized guide for troubleshooting variability in experiments involving novel small molecule kinase inhibitors. The principles and protocols are based on established methodologies for compounds targeting the PI3K/Akt/mTOR pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the mammalian Target of Rapamycin (mTOR) kinase. It is a component of two distinct protein complexes, mTORC1 and mTORC2.[1][2] this compound is designed to specifically inhibit mTORC1, which is a master regulator of cell growth and proliferation by phosphorylating key downstream targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[3] Inhibition of mTORC1 is expected to decrease protein synthesis and arrest cell cycle progression.
Q2: I am observing significant variability in my IC50 values for this compound across different experiments. What are the common causes?
A2: Variability in IC50 values is a frequent challenge in cell-based assays.[4] Key factors include:
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Cell Culture Variability: Differences in cell passage number, seeding density, and overall cell health can alter drug sensitivity.[4]
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Inhibitor Preparation and Stability: Inconsistent preparation of serial dilutions or degradation of the compound in solution can lead to inaccurate concentrations.
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Assay Conditions: Variations in incubation time, serum concentration in the media, and pipetting accuracy can all contribute to variability.
Q3: My compound, this compound, is precipitating out of solution when I dilute my DMSO stock into the cell culture medium. What should I do?
A3: This issue, known as precipitation upon dilution, is common for hydrophobic small molecules. To address this:
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Visual Inspection: Always visually inspect the medium for any signs of precipitation after adding the inhibitor.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
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Alternative Solubilization: If precipitation persists, consider using a different solvent, employing co-solvents, or using surfactants, though these must be validated for compatibility with your assay.
Q4: I am not observing the expected decrease in the phosphorylation of S6K (a downstream target of mTORC1) after treating cells with this compound. What could be the problem?
A4: This could be due to several factors related to your experimental protocol:
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Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to inhibit mTORC1 signaling robustly.
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Sample Preparation: It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of proteins during sample collection.
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Western Blotting Technique: Issues with protein transfer, antibody quality, or blocking buffers can all lead to poor results. For phospho-protein detection, it is often recommended to use Bovine Serum Albumin (BSA) instead of milk for blocking, as milk contains phosphoproteins that can increase background noise.
Troubleshooting Guides
This section provides structured approaches to common experimental issues.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Recommendation & Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range. Create a master cell bank and thaw new vials regularly. |
| Seeding Density | Ensure a uniform single-cell suspension before plating. Perform a cell count to standardize the number of cells seeded per well. |
| Drug Dilution | Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incubation Time | Standardize the drug exposure time across all experiments. A 72-hour incubation is common for proliferation assays. |
Issue 2: Poor Solubility of this compound
| Possible Cause | Recommendation & Troubleshooting Steps |
| Precipitation on Dilution | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, add the stock dropwise while vortexing to aid dispersion. |
| Low Aqueous Solubility | If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. |
| Compound Stability | Test the stability of the compound in your final assay medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the plate and add 100 µL of the diluted solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm.
Protocol 2: Western Blotting for Phospho-S6K
This protocol is to verify the on-target effect of this compound by measuring the phosphorylation of a key downstream target of mTORC1.
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Cell Treatment and Lysis:
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Culture cells to 70-80% confluency and treat with this compound at various concentrations for a predetermined time (e.g., 2-24 hours).
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Wash cells twice with ice-cold PBS.
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Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
-
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SDS-PAGE and Western Blot:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-S6K overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total S6K and a loading control (e.g., β-actin) to normalize the data.
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Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for a cell viability (MTT) assay.
Caption: A logical flowchart for troubleshooting inconsistent IC50 values.
References
Technical Support Center: Improving the In Vivo Bioavailability of (4E)-SUN9221
Disclaimer: As of November 2025, publicly available information on "(4E)-SUN9221" is limited. Therefore, this technical support center provides guidance based on established strategies for improving the in vivo bioavailability of poorly water-soluble compounds, a common challenge in drug development.[1][2][3][4][5] The following troubleshooting guides, FAQs, and protocols are intended to serve as a general framework for researchers working with this compound or other similar compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo evaluation of poorly soluble compounds like this compound.
| Question/Issue | Possible Causes | Recommended Solutions |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility: this compound may have limited solubility in gastrointestinal fluids, hindering its dissolution and subsequent absorption. 2. Slow dissolution rate: Even if soluble, the rate at which this compound dissolves may be too slow for adequate absorption within the gastrointestinal transit time. 3. High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | 1. Enhance Solubility and Dissolution: * Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area for dissolution. * Amorphous Solid Dispersions: Formulate this compound with a hydrophilic polymer to create a solid dispersion, which can improve its apparent solubility and dissolution rate. * Lipid-Based Formulations: Incorporate the compound into self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve solubilization. |
| High variability in plasma concentrations between individual animals. | 1. Fed vs. Fasted State: The presence of food can significantly alter the absorption of poorly soluble drugs. 2. Inconsistent Formulation: The physical instability of the dosing formulation (e.g., aggregation of a suspension) can lead to variable dosing. 3. Gastrointestinal Physiology: Natural variations in gastric emptying and intestinal transit times among animals can affect drug absorption. | 1. Standardize Dosing Conditions: Administer the formulation to either fasted or fed animals consistently across all study groups. 2. Ensure Formulation Homogeneity: For suspensions, ensure thorough and consistent resuspension before each dose. For other formulations, assess their stability under the study conditions. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| This compound shows good in vitro solubility and dissolution but poor in vivo exposure. | 1. Poor Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium. 2. Efflux Transporter Activity: this compound might be a substrate for efflux transporters (e.g., P-glycoprotein) that pump it back into the intestinal lumen. 3. Gut Wall Metabolism: The compound could be metabolized by enzymes within the intestinal wall. | 1. Assess Permeability: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound. 2. Investigate Efflux: Conduct in vitro transporter assays to determine if this compound is a substrate for common efflux pumps. 3. Consider Prodrugs: A prodrug approach could be explored to temporarily modify the structure of this compound to enhance its permeability. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the first formulation strategies I should consider for a poorly soluble compound like this compound? | For a poorly water-soluble compound, initial strategies should focus on improving its solubility and dissolution rate. Key approaches include: * Particle Size Reduction: Techniques like micronization and nanonization increase the drug's surface area. * Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer can enhance its apparent solubility. * Lipid-Based Formulations: Systems like SEDDS can improve solubility and potentially leverage lymphatic uptake to bypass first-pass metabolism. |
| How do I choose the right animal model for in vivo bioavailability studies? | The choice of animal model is crucial for obtaining relevant pharmacokinetic data. Rodents (mice and rats) are commonly used in early-stage drug discovery due to their well-characterized physiology and handling feasibility. Key considerations include the similarity of their gastrointestinal tract and metabolic pathways to humans. |
| What are the critical pharmacokinetic parameters to assess when evaluating the bioavailability of this compound? | Key pharmacokinetic parameters to determine from in vivo studies include: * Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma. * Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached. * AUC (Area Under the Curve): Represents the total drug exposure over time. * Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous dose. |
| Should I administer this compound in a fasted or fed state? | The presence of food can significantly impact the absorption of poorly soluble drugs. It is recommended to conduct initial studies in both fasted and fed states to understand the "food effect." For subsequent studies, maintaining a consistent state (either fasted or fed) is critical for reducing variability. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the properties and in vivo performance of this compound.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (D90) | Aqueous Solubility (µg/mL) | Dissolution Rate in FaSSIF (µ g/min/cm ²) |
| Unprocessed this compound | 55.2 µm | 0.8 | 0.15 |
| Micronized Suspension | 8.7 µm | 1.2 | 0.98 |
| Nanosuspension | 250 nm | 5.6 | 8.4 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | N/A | 22.1 | 25.7 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (F%) |
| Unprocessed this compound | 45 ± 12 | 4.0 | 210 ± 55 | 2.1 |
| Micronized Suspension | 120 ± 35 | 2.0 | 650 ± 150 | 6.5 |
| Nanosuspension | 480 ± 98 | 1.5 | 2800 ± 450 | 28.0 |
| Solid Dispersion | 950 ± 210 | 1.0 | 5100 ± 890 | 51.0 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
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This compound
-
Stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose - HPMC)
-
Surfactant (e.g., 0.5% w/v Polysorbate 80)
-
Purified water
-
High-pressure homogenizer or wet media mill
-
Particle size analyzer
Procedure:
-
Prepare the stabilizer/surfactant solution by dissolving HPMC and Polysorbate 80 in purified water.
-
Disperse the this compound powder in the stabilizer/surfactant solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at an optimized pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles). Alternatively, use a wet media mill with milling beads.
-
Measure the particle size distribution of the resulting nanosuspension using a particle size analyzer. The target is a mean particle size below 500 nm with a narrow distribution.
-
Store the nanosuspension at 2-8°C until use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize the rats for at least 3 days before the study.
-
Fast the animals overnight (approximately 12 hours) with free access to water.
-
Administer the this compound formulation orally via gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
To determine absolute oral bioavailability, a separate group of rats should be administered an intravenous dose of this compound.
Protocol 3: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus) or Apparatus 4 (Flow-Through Cell)
-
Dissolution medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF)
-
This compound formulations
-
HPLC system for analysis
Procedure:
-
Set up the dissolution apparatus with the appropriate medium (e.g., 900 mL of FaSSIF) at 37°C.
-
Introduce the this compound formulation into the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 75 RPM).
-
Withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved versus time to obtain the dissolution profile.
Visualizations
Caption: Experimental workflow for improving the in vivo bioavailability of this compound.
Caption: Decision tree for selecting a formulation strategy for this compound.
Caption: Hypothetical signaling pathway showing this compound as a Kinase B inhibitor.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4E)-SUN9221 Degradation and Stability
Disclaimer: The compound "(4E)-SUN9221" is not found in the public domain scientific literature. Therefore, this technical support guide is based on a hypothetical molecule representative of a common class of research compounds susceptible to specific degradation pathways. We are assuming "this compound" possesses both an ester functional group and an α,β-unsaturated ketone (enone) moiety, which are common features in pharmacologically active agents. The following information should be used as a general guideline for handling compounds with these functionalities.
Frequently Asked Questions (FAQs)
Q1: My recent experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
A1: Yes, inconsistent results are a common indicator of compound degradation. This compound, as a hypothetical compound containing ester and enone groups, is susceptible to hydrolysis and photodegradation, which can alter its purity and concentration over time, leading to variability in experimental outcomes.[1][2][3] We recommend performing a purity check of your current stock solution.
Q2: What are the primary degradation pathways for a compound like this compound?
A2: The two principal degradation pathways for a molecule with the assumed functionalities are:
-
Hydrolysis: The ester group can react with water, cleaving the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acidic or basic conditions.[1][4]
-
Photodegradation: The α,β-unsaturated ketone is a chromophore that can absorb UV light. This can lead to various photochemical reactions, including isomerization, cyclization, or oxidation, resulting in a loss of the active compound.
Q3: How should I store my stock solutions and solid samples of this compound to minimize degradation?
A3: To minimize degradation, we recommend the following storage conditions:
-
Solid Form: Store the solid compound at -20°C or lower in a desiccator to protect it from moisture and heat.
-
Solutions: Prepare solutions fresh for each experiment if possible. If you need to store solutions, keep them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Use anhydrous solvents for stock solutions. For aqueous solutions, use buffers at a neutral or slightly acidic pH (pH 4-6) and protect from light.
Q4: I observed a drop in the concentration of my this compound solution after leaving it on the benchtop. What is the likely cause?
A4: Leaving a solution of a compound like this compound on the benchtop exposes it to both light and ambient temperatures. The drop in concentration is likely due to a combination of photodegradation from laboratory lighting and potential hydrolysis if the solvent contains trace amounts of water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of this compound leading to lower effective concentration. | 1. Confirm the purity and concentration of your stock solution using an appropriate analytical method (e.g., HPLC-UV). 2. Prepare fresh dilutions from a solid sample for your next experiment. 3. Review your storage and handling procedures. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of degradation products. | 1. Characterize the new peaks to identify potential degradants. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products. 3. This will help in developing a stability-indicating analytical method. |
| Variability Between Experimental Repeats | Inconsistent handling of this compound solutions. | 1. Standardize your solution preparation and handling protocol. 2. Ensure all solutions are protected from light using amber vials or foil wrapping. 3. Minimize the time solutions are kept at room temperature. |
| Precipitation in Aqueous Buffers | Poor solubility of the parent compound or its degradation products. Hydrolysis can lead to a less soluble carboxylic acid degradant. | 1. Check the pH of your buffer. 2. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experiment. 3. Filter the solution before use. |
Degradation Pathways and Prevention
The primary degradation pathways for the hypothetical this compound are hydrolysis and photodegradation.
Hydrolytic Degradation
The ester functional group in this compound is susceptible to cleavage by water. The rate of this reaction is highly dependent on pH and temperature.
-
Prevention:
-
Use anhydrous solvents for preparing stock solutions.
-
For aqueous experiments, prepare solutions fresh and use buffers in the pH range of 4-6.
-
Store aqueous solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
-
Avoid highly acidic or basic conditions unless experimentally required.
-
Photodegradation
The enone moiety in this compound can absorb light, leading to the formation of various photoproducts.
-
Prevention:
-
Protect solid samples and solutions from light at all times by using amber glass vials or by wrapping containers with aluminum foil.
-
Minimize exposure to ambient laboratory light during experimental procedures.
-
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Quantitative Data on Stability
The following tables present hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions.
Table 1: Hydrolytic Stability of this compound (1 mg/mL) at 40°C
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 85.2 | 14.1 | < 0.5 | |
| 72 | 65.7 | 33.5 | < 0.5 | |
| pH 7.4 Buffer | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.1 | 1.8 | < 0.5 | |
| 72 | 94.5 | 5.3 | < 0.5 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 45.3 | 53.9 | < 0.5 | |
| 8 | 10.1 | 89.0 | < 0.5 |
Table 2: Photostability of this compound (1 mg/mL in Methanol) at 25°C
| Condition | Time (hours) | This compound Remaining (%) | Major Photodegradant (%) |
| ICH Light Exposure* | 0 | 100.0 | 0.0 |
| 8 | 89.3 | 9.8 | |
| 24 | 72.5 | 25.1 | |
| Dark Control | 0 | 100.0 | 0.0 |
| 24 | 99.8 | < 0.1 |
*ICH Option 1: Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control sample should be run in parallel.
3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a suitable method, such as reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).
4. Data Evaluation:
-
Calculate the percentage of this compound remaining.
-
Determine the peak areas of any degradation products formed.
References
Technical Support Center: Managing Autofluorescence in Imaging
Important Note for Researchers: The compound "(4E)-SUN9221" specified in the topic does not correspond to a known chemical entity in public scientific databases. Therefore, this guide provides general best practices and troubleshooting strategies for dealing with autofluorescence from novel or uncharacterized small molecules in imaging experiments. Researchers working with a specific proprietary compound should consult internal documentation for known spectral properties.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging?
Autofluorescence is the natural emission of light by biological structures or synthetic compounds when they are excited by light, which can interfere with the detection of specific fluorescent signals from your probes of interest. This can lead to poor signal-to-noise ratios, inaccurate localization, and false-positive results. Common sources of autofluorescence in biological samples include molecules like NADH, collagen, elastin, and lipofuscin.[1][2] Certain experimental procedures, such as aldehyde-based fixation, can also induce autofluorescence.[1][2]
Q2: How can I determine if my compound, let's call it "Compound-X," is causing autofluorescence?
To ascertain if "Compound-X" is the source of unwanted background signal, you should prepare a control sample that includes the compound but omits your specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes). Image this sample using the same settings as your fully stained experimental samples. Any signal detected in the control can be attributed to the intrinsic fluorescence of "Compound-X" or the sample itself.[1]
Q3: What are the general strategies to minimize autofluorescence?
There are several approaches to mitigate autofluorescence, which can be broadly categorized as:
-
Sample Preparation and Handling: Modifying fixation methods, such as using alcohol-based fixatives instead of aldehydes, can reduce autofluorescence. Additionally, minimizing the duration of fixation and protecting samples from excessive heat and light can be beneficial.
-
Spectral Approaches: Choosing fluorescent probes that are spectrally distinct from the autofluorescence signal is a key strategy. Brighter fluorophores with narrow emission spectra can also help improve the signal-to-background ratio.
-
Photobleaching: Intentionally exposing the sample to intense light before imaging can sometimes be used to "quench" or destroy the autofluorescent molecules. However, this must be done carefully to avoid damaging the specific fluorescent probes.
-
Chemical Quenching: Reagents like Sodium Borohydride, Sudan Black B, or commercially available quenching agents can be used to reduce certain types of autofluorescence.
-
Computational Correction: Techniques like spectral unmixing can computationally separate the autofluorescence signal from the specific fluorescent signal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in all channels | The investigational compound has broad-spectrum autofluorescence. | 1. Characterize the Spectrum: Acquire the emission spectrum of the compound to identify the peak emission wavelength. 2. Select Appropriate Fluorophores: Choose dyes for your specific labels that emit in a spectral region with minimal overlap with the compound's autofluorescence, preferably in the far-red or near-infrared range. 3. Implement Spectral Unmixing: If your imaging system supports it, acquire a lambda stack and use spectral unmixing algorithms to separate the compound's signal from your specific probes. |
| Signal from the compound is obscuring the signal from my green fluorophore (e.g., GFP, FITC) | The compound's autofluorescence overlaps significantly with the emission of green dyes. | 1. Switch to a Red-Shifted Fluorophore: Replace your green fluorophore with one that emits in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5). 2. Photobleaching: Attempt to selectively photobleach the compound's autofluorescence before imaging your green probe. This requires careful optimization to avoid bleaching your intended signal. 3. Computational Subtraction: Acquire an image of a control sample with only the compound and subtract this background from your experimental images. This is a simpler form of computational correction. |
| Autofluorescence appears after fixation | The fixation protocol is inducing or enhancing the compound's fluorescence. | 1. Change Fixation Method: Test alternative fixation methods, such as methanol or acetone fixation, instead of paraformaldehyde. 2. Reduce Fixation Time: Minimize the duration of fixation to the shortest time necessary to preserve morphology. 3. Use a Quenching Agent: Treat the sample with an agent like sodium borohydride after aldehyde fixation to reduce fixation-induced autofluorescence. |
| Autofluorescence is present in live-cell imaging | The compound is inherently fluorescent in the imaging conditions. | 1. Optimize Imaging Wavelengths: Use the narrowest possible excitation and emission filter settings for your specific probe to minimize excitation of the compound. 2. Reduce Compound Concentration: Use the lowest effective concentration of the compound to minimize background signal. 3. Time-Gated Imaging (if available): If the autofluorescence has a shorter lifetime than your specific probe's fluorescence, time-gated imaging can be used to separate the signals. |
Experimental Protocols
Protocol 1: Characterization of Compound Autofluorescence
Objective: To determine the excitation and emission spectra of the investigational compound.
Methodology:
-
Prepare a solution of the compound at the working concentration in a suitable solvent (e.g., DMSO, PBS).
-
Use a fluorometer or a confocal microscope with spectral imaging capabilities.
-
Excitation Spectrum: Set the emission wavelength to a value where fluorescence is observed and scan through a range of excitation wavelengths.
-
Emission Spectrum: Excite the sample at the peak excitation wavelength and acquire the emission spectrum across a broad range of wavelengths.
-
The resulting spectra will reveal the optimal wavelengths to avoid for your specific fluorescent probes.
Protocol 2: Spectral Unmixing to Remove Autofluorescence
Objective: To computationally separate the autofluorescence signal from the specific fluorescent labels.
Methodology:
-
Prepare Reference Samples:
-
An unstained sample to capture the intrinsic autofluorescence of the biological specimen.
-
A sample containing only the investigational compound to capture its specific spectral signature.
-
Single-color control samples for each fluorescent probe used in the experiment.
-
-
Acquire a Lambda Stack: For each sample, acquire a series of images at different emission wavelengths (a lambda stack) using the same excitation wavelength.
-
Generate a Spectral Library: Use the imaging software to create a spectral library from the reference samples. This library defines the unique emission profile of each component (autofluorescence, compound, and each fluorescent probe).
-
Unmix Experimental Images: Apply the spectral unmixing algorithm to the lambda stack of your fully stained experimental sample. The software will use the spectral library to reassign the fluorescence signal at each pixel to its respective source, effectively separating the autofluorescence from the specific signals.
Visualizing Workflows and Concepts
Caption: A logical workflow for troubleshooting autofluorescence issues.
Caption: The experimental workflow for spectral unmixing.
References
Technical Support Center: Accurate Dispensing of Low Concentrations of (4E)-SUN9221
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the accurate dispensing of low concentrations of the novel compound (4E)-SUN9221. Due to the limited publicly available data on the physicochemical properties of this compound, this guide emphasizes a systematic approach to handling compounds with unknown characteristics. The following troubleshooting guides and FAQs will help you establish robust dispensing protocols and address common challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound?
A1: Currently, publicly available information on this compound is limited. The known properties are summarized in the table below. It is crucial to handle this compound as a substance with unknown potential hazards.
Q2: I cannot find a Safety Data Sheet (SDS) for this compound. What precautions should I take?
A2: In the absence of an SDS, treat this compound as a potentially hazardous substance.[1][2] This includes working in a well-ventilated area, preferably a fume hood, and using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[1][3]
Q3: What is the recommended solvent for dissolving this compound?
A3: Without established solubility data, a solvent screening study is recommended. Start with common laboratory solvents of varying polarities. A general starting point for novel organic compounds is Dimethyl Sulfoxide (DMSO).
Q4: How can I prevent precipitation of this compound during my experiments?
A4: Compound precipitation can be caused by several factors, including low solubility in the chosen solvent, temperature fluctuations, and high compound concentration. To mitigate this, determine the compound's solubility in your experimental buffer and avoid preparing solutions that are close to its saturation point.
Q5: My automated liquid handler is dispensing inaccurately. What are the common causes?
A5: Inaccurate dispensing from automated liquid handlers can stem from several sources, including incorrect liquid class settings, tip-related issues (e.g., improper fit, wetting), and environmental factors (e.g., temperature, humidity).[4] Regular calibration and maintenance are essential for ensuring accuracy.
Section 2: Experimental Protocol - Determining Compound Solubility
A critical first step in working with a novel compound like this compound is to determine its solubility in various solvents. This information is vital for preparing stock solutions and avoiding precipitation in your assays.
Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., DMSO, Ethanol, Methanol, Water, Phosphate-Buffered Saline)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a Saturated Solution:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Add a small, known volume of the test solvent (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Allow the solution to equilibrate at a controlled temperature (e.g., room temperature) for at least one hour. Vortex periodically.
-
-
Separate Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
-
Determine the Concentration of the Supernatant:
-
Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Calculate Solubility:
-
The calculated concentration of the supernatant represents the solubility of this compound in that solvent at the tested temperature.
-
Section 3: Troubleshooting Dispensing Issues
This section provides a question-and-answer style guide to troubleshoot common issues you may encounter when dispensing low concentrations of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate or inconsistent dispensing volumes | Incorrect liquid class settings on the automated liquid handler. The viscosity and surface tension of the this compound solution may differ significantly from the default settings. | 1. Perform a liquid class optimization for your this compound solution.2. If the viscosity is unknown, start with a water-based setting and adjust aspiration and dispense speeds. For potentially viscous solutions, use slower speeds. |
| Improper pipette tip usage. Tips may not be sealing correctly, or the compound may be adhering to the tip surface. | 1. Ensure you are using high-quality tips recommended by the liquid handler manufacturer.2. Perform a pre-wetting step by aspirating and dispensing the solution back into the source well before the actual transfer.3. For "sticky" compounds, consider using low-retention tips. | |
| Compound precipitation in the stock solution or during dispensing | Solution is supersaturated. The concentration of this compound is above its solubility limit in the chosen solvent. | 1. Determine the solubility of this compound in your chosen solvent (see Section 2).2. Prepare stock solutions at a concentration well below the measured solubility limit. |
| Solvent evaporation. Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation. | 1. Use sealed storage vials for stock solutions.2. Minimize the time that source plates are left uncovered on the deck of the liquid handler. | |
| Temperature changes. Solubility is often temperature-dependent. A decrease in temperature can cause a compound to precipitate. | 1. Store stock solutions at a constant temperature.2. Allow solutions to equilibrate to room temperature before use if they have been stored at a lower temperature. | |
| Clogged dispenser or pipette tips | Precipitated compound. Solid particles of this compound can block the narrow channels of the dispenser. | 1. Visually inspect the stock solution for any signs of precipitation before use.2. If precipitate is observed, try to redissolve it by gentle warming and vortexing. If it does not redissolve, centrifuge the solution and use the supernatant. |
| High viscosity of the solution. A highly viscous solution can be difficult to aspirate and dispense, potentially leading to blockages. | 1. If you suspect high viscosity, try diluting the stock solution to a lower concentration.2. Use wider-bore pipette tips if available.3. Adjust the liquid class settings to use slower aspiration and dispense speeds. |
Section 4: Visual Guides
The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental design.
Caption: Troubleshooting workflow for inaccurate dispensing.
References
Technical Support Center: Troubleshooting Poor Signal in (4E)-SUN9221 Binding Assays
Welcome to the technical support center for (4E)-SUN9221 binding assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary causes of a consistently low or absent signal in my this compound binding assay?
A weak or nonexistent signal can stem from a variety of factors, broadly categorized as issues with reagents, assay conditions, or the experimental setup itself. Key areas to investigate include the integrity and concentration of your this compound compound and its target, the choice of assay technology (e.g., radioligand binding, fluorescence polarization), and the optimization of experimental parameters.
Q2: How can I determine if the problem lies with my reagents?
Reagent quality is paramount for a successful binding assay. For your this compound experiments, you should first verify the purity and concentration of your compound stock. If using a labeled ligand (e.g., radiolabeled or fluorescently tagged), ensure it has not degraded and retains high specific activity.[1] For the target molecule, such as a receptor preparation, confirm its presence, concentration, and activity.[2]
Q3: What are the critical assay conditions that I should optimize to improve the signal?
Optimal assay conditions are crucial for achieving a robust signal. Key parameters to optimize include incubation time and temperature to ensure the binding reaction reaches equilibrium.[2] The composition of the assay buffer, including pH and the presence of any necessary co-factors or ions, can also significantly impact binding.[2] Finally, titrating the concentrations of both the this compound compound and its target is essential to find the optimal window for detection.
Q4: Could the choice of assay format be contributing to the poor signal?
Yes, the assay format plays a significant role. For instance, in fluorescence polarization (FP) assays, the size difference between the fluorescently labeled ligand and the target protein is critical; a small change in size upon binding may not produce a significant change in polarization.[3] In radioligand binding assays, high non-specific binding can mask the specific signal. It may be necessary to explore alternative assay formats or detection methods to enhance sensitivity.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving the root causes of poor signal in your this compound binding assays.
Guide 1: Low Signal in Radioligand Binding Assays
Problem: You are observing very low or no specific binding of your radiolabeled this compound.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Verify Radioligand Purity and Integrity: Check the radiochemical purity (>90% is recommended). Consider potential degradation during storage. - Optimize Radioligand Concentration: Use a concentration at or below the dissociation constant (Kd). Too high a concentration can increase non-specific binding, while too low a concentration may not be detectable. - Check Specific Activity: Ensure the specific activity is high enough for sensitive detection, especially for targets with low expression. |
| Target Preparation Issues | - Confirm Target Presence and Activity: Verify the expression and integrity of the target receptor in your membrane preparation or cell lysate. - Optimize Target Concentration: Titrate the amount of membrane protein or whole cells used in the assay. A typical range for membrane preps is 100-500 µg of protein. |
| Suboptimal Assay Conditions | - Optimize Incubation Time and Temperature: Ensure the binding has reached equilibrium. Shorter incubation times might be necessary to minimize non-specific binding. - Modify Assay Buffer: The buffer composition can influence binding. Consider adding BSA or using different salts to reduce non-specific interactions. - Improve Washing Steps: Increase the volume and/or number of washes with ice-cold buffer to more effectively remove unbound radioligand. |
Guide 2: Low Signal in Fluorescence Polarization (FP) Assays
Problem: You are observing a minimal change in polarization upon binding of fluorescently labeled this compound to its target.
| Potential Cause | Troubleshooting Steps |
| Fluorescent Probe Issues | - Check Probe Purity and Labeling Efficiency: Ensure the fluorescent probe is >90% labeled. - Optimize Probe Concentration: Use the lowest concentration of the tracer that provides a good signal-to-noise ratio. This concentration should ideally be below the Kd. - Consider Fluorophore Choice: The fluorescence lifetime of the fluorophore must be suitable for FP measurements. Consider testing different fluorophores. |
| Target and Ligand Size Mismatch | - Evaluate Molecular Weight Difference: A significant size difference between the fluorescent ligand and the target protein is ideal for a large polarization shift. A ten-fold difference in molecular weight is a good target. |
| Suboptimal Assay Conditions | - Optimize Incubation Time and Temperature: Allow the binding reaction to reach a stable equilibrium. - Check Buffer Composition: Components in the buffer should not have intrinsic fluorescence. - Minimize Non-Specific Binding: Some microplates can bind the free tracer, increasing the baseline polarization. Consider using non-binding microplates. |
Experimental Protocols
Protocol 1: General Radioligand Binding Assay Workflow
This protocol outlines the fundamental steps for a typical radioligand binding assay.
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., Tris-HCl with appropriate salts and additives).
-
Dilute radiolabeled this compound to the desired concentration in assay buffer.
-
Prepare membrane homogenates or whole cells expressing the target receptor.
-
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
For determining non-specific binding, add a high concentration of unlabeled this compound or a known competitor.
-
Add the radiolabeled this compound.
-
Initiate the binding reaction by adding the membrane preparation or cells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filter discs in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Protocol 2: General Fluorescence Polarization Assay Workflow
This protocol provides a general outline for performing an FP binding assay.
-
Preparation of Reagents:
-
Prepare assay buffer (ensure it has low background fluorescence).
-
Prepare a dilution series of the unlabeled this compound compound.
-
Prepare the fluorescently labeled tracer and the target protein at the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
In a suitable microplate (e.g., black, low-binding), add the assay buffer.
-
Add the unlabeled this compound dilutions (for competition assays).
-
Add the fluorescently labeled tracer.
-
Initiate the reaction by adding the target protein.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time, protected from light, to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units as a function of the concentration of the unlabeled this compound to determine binding affinity (IC50).
-
Visualizations
References
Validation & Comparative
A Comparative Guide to α1-Adrenergic Antagonism: Prazosin as a Archetype for the Evaluation of Novel Compounds such as (4E)-SUN9221
Initial investigations into the compound (4E)-SUN9221 have yielded no publicly available data regarding its activity as an α1-adrenergic antagonist. Therefore, a direct comparison with the well-characterized antagonist prazosin is not feasible at this time. This guide will provide a comprehensive overview of the α1-adrenergic antagonism of prazosin, serving as a benchmark for the future evaluation of novel compounds like this compound. Detailed experimental protocols and data presentation formats are included to facilitate such comparative studies.
Introduction to α1-Adrenergic Antagonism
Alpha-1 adrenergic receptors (α1-ARs) are members of the G-protein coupled receptor superfamily and are crucial in the regulation of the sympathetic nervous system.[1] These receptors are activated by the endogenous catecholamines norepinephrine and epinephrine, leading to a cascade of intracellular events, primarily the activation of the Gq/11 signaling pathway. This results in the mobilization of intracellular calcium and subsequent physiological responses, most notably smooth muscle contraction.[2][3][4] Consequently, α1-AR antagonists, which block the effects of catecholamines on these receptors, are utilized in the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH).[5]
Prazosin is a highly selective α1-adrenergic antagonist that has been extensively studied and serves as a reference compound in the field. It exhibits high affinity for α1-ARs with minimal effects on α2-adrenergic receptors, which contributes to its therapeutic efficacy and side-effect profile.
Comparative Data for Prazosin
To facilitate future comparisons with this compound, the following table summarizes the binding affinity (Ki) of prazosin for the three α1-adrenergic receptor subtypes: α1A, α1B, and α1D.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Prazosin | α1A | 0.28 | Human | |
| α1B | 0.45 | Human | ||
| α1D | 0.19 | Human |
Note: Ki values represent the dissociation constant for an unlabeled drug in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The characterization of α1-adrenergic antagonists involves a combination of in vitro assays to determine binding affinity, potency, and selectivity.
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for α1-adrenergic receptor subtypes by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-prazosin).
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest (α1A, α1B, or α1D).
-
Radioligand: [3H]-prazosin.
-
Test compound: this compound.
-
Reference compound: Prazosin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]-prazosin and varying concentrations of the test compound or reference compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, providing a measure of its functional potency.
Objective: To determine the potency (IC50) of a test compound (e.g., this compound) to inhibit agonist-induced calcium mobilization in cells expressing α1-adrenergic receptors.
Materials:
-
Cells stably expressing an α1-adrenergic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist (e.g., phenylephrine or norepinephrine).
-
Test compound: this compound.
-
Reference compound: Prazosin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound or reference compound.
-
Stimulate the cells with a fixed concentration of an agonist (e.g., the EC80 concentration of phenylephrine).
-
Measure the change in fluorescence intensity over time using a FLIPR.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is determined by non-linear regression analysis.
Visualizing Signaling Pathways and Experimental Workflows
To aid in the understanding of α1-adrenergic signaling and the experimental process for antagonist characterization, the following diagrams are provided.
Caption: α1-Adrenergic Receptor Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT2 Receptor Activity: (4E)-SUN9221 vs. Ketanserin
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive comparison of the 5-HT2 receptor activity of the novel compound (4E)-SUN9221 and the well-established antagonist, ketanserin. However, a thorough search of the scientific literature and available databases has revealed no information regarding the synthesis, pharmacology, or biological activity of a compound designated as "this compound".
Therefore, a direct comparison with ketanserin's extensive pharmacological profile at the 5-HT2 receptor is not possible at this time.
We are committed to providing accurate and data-driven comparative guides. Should information on "this compound" become publicly available, we will update this document accordingly.
For your reference, we have compiled a detailed overview of the 5-HT2 receptor activity of ketanserin , a benchmark antagonist used in pharmacological research.
Ketanserin: A Profile of a 5-HT2 Receptor Antagonist
Ketanserin is a well-characterized pharmacological tool and antihypertensive agent that acts primarily as a selective antagonist at 5-HT2A receptors.[1][2] It also exhibits notable affinity for other receptors, including 5-HT2C and alpha-1 adrenergic receptors, which contributes to its overall pharmacological effects.[1][3]
Quantitative Analysis of Receptor Affinity
The binding affinity of ketanserin for various receptors is a critical determinant of its activity. The following table summarizes key quantitative data from radioligand binding assays.
| Receptor | Ligand | Parameter | Value | Species | Reference |
| 5-HT2A | Ketanserin | pA2 | 9.19 | Rat | [4] |
| Alpha-1 Adrenergic | Ketanserin | pA2 | 7.52 | Rat | |
| 5-HT2 | Ketanserin | Ki | 3.5 nM | Rat | |
| 5-HT1C | Ketanserin | Ki | Lower affinity than at 5-HT2 | Rat |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity.
Experimental Protocols
Radioligand Binding Assays:
The binding affinity of ketanserin is typically determined through competitive radioligand binding assays. A detailed, generalized protocol is provided below.
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., rat cortical tissue for 5-HT2A receptors) are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [³H]ketanserin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (ketanserin) are added to displace the radioligand from the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that saturates the receptors.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways
The 5-HT2A receptor, the primary target of ketanserin, is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 signaling pathway.
Caption: 5-HT2A Receptor Gq Signaling Pathway and Ketanserin Antagonism.
Mechanism of Action:
-
Agonist Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.
-
G-Protein Activation: This binding event activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
-
Cellular Response: The activation of these pathways leads to a variety of cellular responses, including smooth muscle contraction, platelet aggregation, and neuronal excitation.
Ketanserin's Role: As an antagonist, ketanserin binds to the 5-HT2A receptor but does not activate it. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade, thereby blocking the physiological effects of serotonin at these receptors.
Experimental Workflow for Functional Assays
Functional assays are crucial for determining the antagonist properties of a compound like ketanserin. A common method is to measure the inhibition of serotonin-induced cellular responses.
References
- 1. Discovery, Synthesis and Biological Evaluation of Anaenamides C and D from a New Marine Cyanobacterium, Hormoscilla sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antihypertensive Agents: A Review of (4E)-SUN9221 and Losartan
A comprehensive comparison of the antihypertensive effects of (4E)-SUN9221 and losartan is not feasible at this time due to the limited publicly available data on this compound. Initial literature searches did not yield direct comparative studies or detailed experimental data for this compound.
One 1996 conference abstract identified "SUN 9221" as a novel antihypertensive drug with the chemical name 1-[4-[4-(4-fluorobenzoyl)piperidino)-butyi]-4[(E)-hydroxyimino)-7-metyl-4,5,6,7 -tetrahydro-pyrrolo-[2,3-c ]azepine-8(1 H)-one.[1] This abstract suggests that SUN 9221 exhibits strong competitive antagonistic actions on α1 adrenoceptors and 5-HT2 receptors, indicating a potential mechanism for its antihypertensive and antiplatelet effects.[1] However, without further published research, a detailed analysis and comparison with established drugs like losartan cannot be conducted.
This guide will, therefore, focus on providing a comprehensive overview of the well-documented antihypertensive effects and mechanism of action of losartan, a widely used angiotensin II receptor blocker (ARB).
Losartan: An Angiotensin II Receptor Blocker
Losartan is a potent, selective, and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[2][3] It effectively manages hypertension by inhibiting the physiological actions of angiotensin II, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and sodium retention, leading to increased blood pressure.[4]
Mechanism of Action of Losartan
Losartan blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands. This blockade leads to several key downstream effects that contribute to blood pressure reduction:
-
Vasodilation: By preventing angiotensin II-mediated vasoconstriction, losartan promotes the relaxation and widening of blood vessels, which in turn lowers peripheral resistance and blood pressure.
-
Reduced Aldosterone Secretion: Losartan inhibits the angiotensin II-stimulated release of aldosterone from the adrenal glands. Aldosterone promotes the reabsorption of sodium and water in the kidneys, so its reduction leads to increased excretion of sodium and water, decreasing blood volume and blood pressure.
-
Decreased Antidiuretic Hormone (ADH) Release: The drug also reduces the secretion of ADH, further contributing to decreased water reabsorption by the kidneys.
Losartan is metabolized in the liver to an active metabolite, EXP3174, which is 10-40 times more potent than losartan itself and has a longer duration of action.
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention for Losartan.
Antihypertensive Efficacy of Losartan: Experimental Data
Numerous studies have demonstrated the efficacy of losartan in lowering blood pressure in both animal models and human clinical trials.
Preclinical Studies in Spontaneously Hypertensive Rats (SHRs)
Spontaneously hypertensive rats are a widely used animal model for studying hypertension.
| Treatment | Dose | Duration | Effect on Blood Pressure | Reference |
| Losartan | 10 mg/kg i.v. | Acute | Lowered basal blood pressure | |
| Losartan | 20 mg/kg/day | 8 weeks | Inhibited blood pressure elevation | |
| Losartan | 10 mg/kg/day | 8 weeks | Modest, non-significant reduction in blood pressure but significant reduction in cardiac hypertrophy | |
| Losartan | Not specified | 4 weeks | Persistently lower blood pressure 6 weeks after cessation of treatment |
Experimental Protocol Example (based on):
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effect of losartan in SHRs.
Clinical Studies in Hypertensive Patients
Clinical trials have consistently shown the effectiveness of losartan in managing essential hypertension.
| Treatment | Dose | Study Population | Key Findings | Reference |
| Losartan | 50 mg/day | Stage I & II Hypertensive Patients | Mean systolic BP dropped 19 mmHg, diastolic by 11 mmHg at 12 weeks. | |
| Losartan | 50 mg titrated to 100 mg | Mild-to-Moderate Hypertensive Patients | Both 50 mg and 100 mg doses were more effective than placebo. | |
| Losartan | 50 mg | Moderate Hypertensive Patients | Reduced ambulatory blood pressure by 16.0/9.9 mmHg (day) and 9.8/5.5 mmHg (night). | |
| Losartan 50 mg + HCTZ 12.5 mg | Combination | Moderate Hypertensive Patients uncontrolled on 50 mg losartan | Further reduced daytime ambulatory BP by 10.7/8.4 mmHg compared to increasing losartan to 100 mg. |
Conclusion
Losartan is a well-established antihypertensive agent with a clear mechanism of action centered on the blockade of the AT1 receptor within the renin-angiotensin-aldosterone system. Its efficacy in reducing blood pressure has been consistently demonstrated in both preclinical and clinical settings. While this compound has been identified as a potential novel antihypertensive agent, the lack of available data prevents a meaningful comparison with losartan. Further research and publication of experimental results are necessary to evaluate the therapeutic potential of this compound and its place in the management of hypertension.1 and its place in the management of hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(1-Hydroxy-4-phenylnaphthalen-2-yl)ethan-1-one | C18H14O2 | CID 12757952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-methylsulfanylpyrimidin-2-imine | C6H9N3S | CID 131858535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4,4a,9a-Tetrahydroanthraquinone | C14H12O2 | CID 92021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement: A Comparative Framework
A definitive comparison for (4E)-SUN9221 cannot be provided at this time due to the absence of publicly available information on this specific molecule. Extensive searches in scientific literature, patent databases, and clinical trial registries did not yield any specific data for a compound designated "this compound." This suggests that it may be an internal development code for a novel therapeutic that is not yet disclosed in the public domain.
This guide, therefore, presents a comprehensive and objective framework for comparing the in vivo target engagement of a novel therapeutic agent, which can be applied to this compound once information becomes available. The methodologies and data presentation formats are based on established practices in drug discovery and development.
Data Presentation: Comparative Target Occupancy and Pharmacodynamic Effects
Quantitative data from in vivo target engagement studies should be summarized to facilitate direct comparison between the investigational compound and relevant alternatives. Key parameters include target occupancy in the tissue of interest and the resulting pharmacodynamic (PD) effects.
| Compound | Dose | Route of Administration | Time Point | Target Occupancy (%) in [Specify Tissue] | Pharmacodynamic Marker [Specify Marker] Change (%) |
| This compound | (Specify) | (Specify) | (Specify) | (Specify) | (Specify) |
| Alternative 1 | (Specify) | (Specify) | (Specify) | (Specify) | (Specify) |
| Alternative 2 | (Specify) | (Specify) | (Specify) | (Specify) | (Specify) |
| Vehicle Control | N/A | (Specify) | (Specify) | 0 | 0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo target engagement studies. Below are example protocols for commonly employed techniques.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
CETSA is a powerful technique to directly measure drug-target interaction in a physiological context.
-
Animal Dosing: Administer this compound, alternative compounds, or vehicle to experimental animals at predetermined doses and time points.
-
Tissue Collection and Lysis: Euthanize animals and rapidly excise the target tissue. Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue lysates and subject them to a temperature gradient using a PCR machine.
-
Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.
-
Data Analysis: Quantify the amount of soluble target protein at each temperature. Target engagement is confirmed by a thermal stabilization of the target protein in the presence of the drug.
Positron Emission Tomography (PET) Imaging for In Vivo Target Occupancy
PET imaging allows for non-invasive, longitudinal assessment of target engagement in living organisms.
-
Radiotracer Synthesis: Synthesize a PET radiotracer that specifically binds to the target of interest.
-
Animal Dosing: Administer a therapeutic dose of this compound or an alternative compound.
-
Radiotracer Administration: At a specified time post-dosing, inject the radiolabeled tracer into the animal.
-
PET Imaging: Acquire dynamic PET scans to measure the uptake and distribution of the radiotracer in the target tissue.
-
Data Analysis: Calculate the binding potential or standardized uptake value (SUV) of the radiotracer in the target tissue. A reduction in radiotracer binding in the presence of the therapeutic compound indicates target engagement.
Visualizations
Generic In Vivo Target Engagement Workflow
Caption: A generalized workflow for validating in vivo target engagement.
Hypothetical Signaling Pathway Modulation
Caption: A hypothetical signaling pathway modulated by this compound.
Unraveling the Mechanism of (4E)-SUN9221: A Comparative Guide to Target Validation Using Knockout Models
For researchers, scientists, and professionals in drug development, definitively confirming a compound's mechanism of action is a cornerstone of preclinical research. This guide provides a comparative framework for validating the therapeutic target of (4E)-SUN9221, with a specific focus on the use of knockout models. Due to the limited publicly available information directly identifying the molecular target of this compound, this guide will focus on the established principles and methodologies for such a validation process, creating a blueprint for the necessary experimental workflow.
While the precise molecular target of this compound is not explicitly documented in readily accessible scientific literature, the process of confirming its mechanism of action would rigorously follow established drug discovery and validation pathways. Central to this process is the use of knockout (KO) models, which provide a powerful genetic approach to substantiate a hypothesized drug-target interaction.
The Critical Role of Knockout Models in Target Validation
Knockout models, where a specific gene encoding the putative protein target is inactivated, are instrumental in confirming that the observed effects of a compound are indeed mediated by its interaction with that target. If this compound elicits a specific cellular or physiological response in wild-type (WT) cells or animals, this response should be significantly diminished or absent in their knockout counterparts.
Hypothetical Experimental Workflow for this compound Target Validation
To illustrate the process, let us hypothesize that the target of this compound is "Protein X," a key component in a specific signaling pathway.
Diagram: Experimental Workflow for Target Validation
Caption: A generalized workflow for validating the target of this compound using knockout models.
Data Presentation: Comparative Analysis of this compound Efficacy
The quantitative data from these experiments would be summarized to clearly demonstrate the target-dependent effects of this compound.
Table 1: In Vitro Efficacy of this compound in WT vs. KO Cell Lines
| Cell Line | Treatment | Concentration (µM) | Downstream Marker (Fold Change vs. Vehicle) |
| Wild-Type | Vehicle | - | 1.0 |
| This compound | 1 | 0.25 | |
| This compound | 10 | 0.05 | |
| Protein X KO | Vehicle | - | 1.0 |
| This compound | 1 | 0.95 | |
| This compound | 10 | 0.90 |
Table 2: In Vivo Efficacy of this compound in WT vs. KO Animal Models
| Animal Model | Treatment Group | Dose (mg/kg) | Tumor Volume Change (%) |
| Wild-Type | Vehicle | - | +150 |
| This compound | 50 | -40 | |
| Protein X KO | Vehicle | - | +145 |
| This compound | 50 | +130 |
Comparison with Alternative Compounds
Once the target "Protein X" is confirmed, a comparative analysis against other known inhibitors of Protein X can be performed. This would involve treating WT and KO models with these alternative compounds to ensure they produce a similar pattern of target-dependent activity.
Table 3: Comparative Efficacy of Protein X Inhibitors
| Compound | Target | IC50 in WT Cells (µM) | IC50 in KO Cells (µM) |
| This compound | Protein X | 0.5 | > 50 |
| Alternative A | Protein X | 0.8 | > 60 |
| Alternative B | Protein Y | 1.2 | 1.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings.
1. Generation of Protein X Knockout Cell Line:
-
Method: CRISPR/Cas9 gene editing.
-
Procedure:
-
Design and clone a single guide RNA (sgRNA) targeting an early exon of the Protein X gene into a Cas9 expression vector.
-
Transfect the sgRNA/Cas9 vector into the wild-type cell line.
-
Select single-cell clones and expand them.
-
Screen clones for the absence of Protein X expression by Western blot and confirm gene disruption by Sanger sequencing of the targeted locus.
-
2. In Vitro Cellular Assay:
-
Method: Luciferase reporter assay for a downstream transcription factor activated by the Protein X pathway.
-
Procedure:
-
Plate WT and Protein X KO cells in 96-well plates.
-
Transfect cells with a luciferase reporter plasmid.
-
After 24 hours, treat cells with a dose-response curve of this compound or vehicle control.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
3. In Vivo Xenograft Study:
-
Method: Subcutaneous tumor implantation in immunodeficient mice.
-
Procedure:
-
Subcutaneously inject WT and Protein X KO cancer cells into the flanks of nude mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle or this compound).
-
Administer treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Measure tumor volume with calipers twice weekly.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for target engagement).
-
Signaling Pathway Confirmation
Visualizing the proposed mechanism of action within the cellular signaling pathway is essential for clarity.
Diagram: Hypothesized Signaling Pathway of this compound
Caption: Proposed inhibitory action of this compound on the Protein X signaling pathway.
Evaluating the Specificity of Novel Kinase Inhibitors in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific kinase inhibitors is a cornerstone of modern targeted therapy. A thorough evaluation of a compound's specificity is critical to ensure its efficacy and minimize off-target effects that could lead to toxicity. This guide provides a comprehensive framework for assessing the specificity of a novel kinase inhibitor, here termed "Inhibitor-X," in comparison to established alternatives. We present detailed experimental protocols, comparative data, and visual workflows to aid in the rational selection of the most promising drug candidates.
Introduction to Kinase Inhibitor Specificity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[3] However, the high degree of structural similarity among the ATP-binding sites of kinases presents a significant challenge in developing selective inhibitors.[4][5] An inhibitor that binds to multiple kinases, known as a promiscuous inhibitor, can lead to unforeseen biological consequences and toxic side effects. Therefore, a rigorous assessment of an inhibitor's selectivity profile across the human kinome is an essential step in drug discovery and development.
This guide will focus on the evaluation of a hypothetical novel CDK1 inhibitor, "Inhibitor-X," and compare its performance with well-characterized CDK inhibitors:
-
Flavopiridol (Alvocidib): A first-generation, pan-CDK inhibitor known for its broad activity against multiple CDKs.
-
RO-3306: A more selective CDK1 inhibitor, often used as a research tool to study the specific roles of CDK1.
Methodologies for Specificity Evaluation
A multi-pronged approach is necessary to confidently determine the specificity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays, cellular target engagement studies, and proteome-wide off-target profiling.
In Vitro Kinase Profiling
The initial step is to assess the inhibitor's activity against a large panel of purified kinases. This provides a broad overview of its selectivity at the biochemical level.
Experimental Protocol: Radiometric Kinase Assay
This protocol measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase.
-
Plate Preparation: Prepare a 384-well plate with serial dilutions of the test inhibitors (e.g., Inhibitor-X, Flavopiridol, RO-3306) in DMSO. A typical concentration range would be from 100 µM down to 1 nM.
-
Kinase Reaction: To each well, add the specific kinase, its corresponding substrate peptide, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Initiation: Start the reaction by adding a solution of [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Cellular Target Engagement
Confirming that the inhibitor binds to its intended target within a cellular context is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This method relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.
-
Cell Treatment: Culture cells (e.g., a human cancer cell line with high CDK1 expression) and treat with various concentrations of the inhibitor or a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of soluble target protein (CDK1) in the supernatant by SDS-PAGE and Western blotting using a specific anti-CDK1 antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting temperature (Tₘ) to a higher temperature in the presence of the inhibitor indicates target engagement.
Affinity-Based Chemical Proteomics
To identify potential off-target proteins, an unbiased proteome-wide approach is employed.
Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry
This technique uses an immobilized version of the inhibitor to "pull down" its binding partners from a cell lysate.
-
Inhibitor Immobilization: Covalently link the inhibitor to a solid support, such as sepharose beads. Include a control with beads that have not been coupled to the inhibitor.
-
Lysate Preparation: Prepare a whole-cell lysate from the chosen cell line.
-
Incubation: Incubate the cell lysate with the inhibitor-coupled beads and the control beads. To identify specific binders, a competition experiment can be included where the lysate is pre-incubated with an excess of the free inhibitor before adding the beads.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and identify the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the inhibitor-coupled beads with those from the control and competition experiments to identify specific binding partners.
Comparative Data Presentation
The following tables summarize hypothetical but representative data for Inhibitor-X in comparison to Flavopiridol and RO-3306.
Table 1: In Vitro Kinase Profiling (IC₅₀ values in nM)
| Kinase | Inhibitor-X | Flavopiridol | RO-3306 |
| CDK1/CycB | 5 | 25 | 30 |
| CDK2/CycA | 150 | 30 | 800 |
| CDK4/CycD1 | >10,000 | 80 | >10,000 |
| CDK5/p25 | 800 | 50 | 5,000 |
| CDK9/CycT | 2,500 | 20 | >10,000 |
| ROCK1 | >10,000 | 1,200 | >10,000 |
| PKA | >10,000 | 5,000 | >10,000 |
| SRC | 5,000 | 800 | >10,000 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target | ΔTₘ (°C) in Cells |
| Inhibitor-X | CDK1 | +5.2 |
| Flavopiridol | CDK1 | +4.8 |
| RO-3306 | CDK1 | +4.5 |
Table 3: Summary of Off-Target Hits from Affinity Proteomics
| Compound | Primary Target | Confirmed Off-Targets (with significant binding) |
| Inhibitor-X | CDK1 | CDK2 |
| Flavopiridol | CDKs | CDK2, CDK4, CDK5, CDK9, SRC |
| RO-3306 | CDK1 | Minimal off-target binding detected |
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can help to visualize complex biological and experimental processes.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) | MDPI [mdpi.com]
- 4. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Antihypertensive Agent: A Mechanistic Comparison of (4E)-SUN9221 with Current Hypertension Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antihypertensive agent (4E)-SUN9221 against currently established first- and second-line treatments for hypertension. Due to the limited publicly available data on this compound, this comparison focuses on its unique mechanism of action in relation to existing therapeutic classes. The information on this compound is based on early preclinical data, and it is important to note that this compound does not appear to be in active clinical development.
Introduction to this compound
This compound is a novel investigational compound that has been described as a potent antagonist of both α1-adrenergic and 5-HT2 (serotonin) receptors.[1] This dual mechanism suggests a potential for vasodilation and subsequent blood pressure reduction through pathways that are distinct from many of the current primary antihypertensive agents.
Current Landscape of Hypertension Management
The management of hypertension typically begins with lifestyle modifications, followed by pharmacological intervention. The choice of initial and subsequent drug therapy is guided by factors such as the degree of blood pressure elevation, the presence of comorbidities, and individual patient characteristics. The primary classes of antihypertensive drugs recommended for first-line treatment include thiazide diuretics, angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and calcium channel blockers (CCBs).[2][3] Beta-blockers are also considered a first-line option, particularly in patients with specific cardiovascular conditions. For many patients, achieving blood pressure control requires the use of two or more antihypertensive medications from different classes.
Mechanistic Comparison of Antihypertensive Agents
The following table summarizes the mechanisms of action of the major classes of antihypertensive drugs and compares them to the theoretical mechanism of this compound.
| Drug Class | Primary Mechanism of Action | Key Signaling Pathway |
| This compound (Investigational) | Dual antagonist of α1-adrenergic and 5-HT2 receptors.[1] | Blocks norepinephrine-induced vasoconstriction via α1-receptors and serotonin-induced vasoconstriction via 5-HT2 receptors, leading to vasodilation. |
| Thiazide Diuretics | Inhibit the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion and reduced blood volume.[2] A long-term vasodilatory effect is also observed. | Reduction of plasma volume and peripheral resistance. |
| ACE Inhibitors | Inhibit angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This also leads to an increase in bradykinin, a vasodilator. | Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). |
| ARBs | Selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. | Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). |
| Calcium Channel Blockers | Block the entry of calcium into vascular smooth muscle cells and/or myocardial cells, leading to vasodilation and/or reduced cardiac output. | Inhibition of L-type voltage-gated calcium channels. |
| Beta-Blockers | Block the effects of epinephrine and norepinephrine on β-adrenergic receptors, primarily in the heart, leading to decreased heart rate and cardiac output. | Inhibition of the sympathetic nervous system's effects on the heart. |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways targeted by different antihypertensive drug classes and a general workflow for evaluating novel antihypertensive compounds.
Diagram 1: Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition by ACE Inhibitors and ARBs.
Diagram 2: α1-Adrenergic signaling pathway and the antagonistic action of this compound.
Diagram 3: General experimental workflow for the preclinical evaluation of a novel antihypertensive agent.
Detailed Experimental Protocols
While specific experimental data for this compound is not available, the following are representative protocols for key experiments used in the preclinical evaluation of antihypertensive drugs targeting α1-adrenergic and 5-HT2 receptors.
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity of a test compound to α1-adrenergic and 5-HT2 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human α1-adrenergic or 5-HT2 receptor) are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1 receptors, [3H]ketanserin for 5-HT2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the effect of a test compound on blood pressure in a genetic model of hypertension.
-
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
Telemetry Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal aorta of each rat for continuous measurement of blood pressure and heart rate. The animals are allowed to recover for at least one week.
-
Baseline Measurement: Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate are recorded for a 24-hour period.
-
Drug Administration: The test compound is administered orally or via another appropriate route at various doses. A vehicle control group is also included.
-
Post-Dose Monitoring: SBP, DBP, and heart rate are continuously monitored for at least 24 hours post-administration.
-
Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Conclusion
This compound represents a mechanistically distinct approach to hypertension treatment by targeting both α1-adrenergic and 5-HT2 receptors. While this dual antagonism offers a plausible rationale for its antihypertensive effects, the lack of clinical and substantial preclinical data prevents a direct performance comparison with established therapies. The current mainstays of hypertension treatment, such as ACE inhibitors, ARBs, and CCBs, have a large body of evidence supporting their efficacy and safety in reducing cardiovascular morbidity and mortality. Future research on compounds with novel mechanisms like this compound would require extensive preclinical and clinical evaluation to establish their place in the therapeutic armamentarium for hypertension.
References
Assessing the Synergistic Potential of eIF4A Inhibitors in Combination Therapies
A Comparative Guide for Researchers
Introduction: The eukaryotic initiation factor 4A (eIF4A) has emerged as a critical target in oncology. As an RNA helicase, eIF4A is a key component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions of mRNAs to facilitate translation initiation. Many oncogenic signaling pathways converge on the eIF4F complex, making its inhibition an attractive therapeutic strategy. This guide provides a comparative analysis of the synergistic potential of eIF4A inhibitors when combined with other anticancer agents, focusing on preclinical data for compounds such as zotatifin and CR-1-31-B. While the specific compound (4E)-SUN9221 was not found in the reviewed literature, the data herein on other selective eIF4A inhibitors offers valuable insights into the potential synergistic combinations for this class of drugs.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of eIF4A inhibitors in combination with other therapies.
Table 1: In Vitro Synergy of Zotatifin with PI3K/AKT Inhibitors in RTK-Driven Tumors
| Cell Line | Cancer Type | Combination | Combination Index (CI) at ED₉₀ | Reference |
| SK-BR-3 | HER2+ Breast Cancer | Zotatifin + Alpelisib (PI3Kα inhibitor) | < 1.0 | [1] |
| SK-BR-3 | HER2+ Breast Cancer | Zotatifin + Ipatasertib (AKT inhibitor) | < 1.0 | [1] |
| AN3-CA | Endometrial Cancer | Zotatifin + Alpelisib | < 1.0 | [1] |
| AN3-CA | Endometrial Cancer | Zotatifin + Ipatasertib | < 1.0 | [1] |
| MFE-280 | Endometrial Cancer | Zotatifin + Alpelisib | < 1.0 | [1] |
| MFE-280 | Endometrial Cancer | Zotatifin + Ipatasertib | < 1.0 | |
| SNU-16 | Gastric Cancer | Zotatifin + Alpelisib | < 1.0 | |
| SNU-16 | Gastric Cancer | Zotatifin + Ipatasertib | < 1.0 | |
| ED₉₀: Effective dose that inhibits 90% of cell growth. A CI value < 1.0 indicates synergism. |
Table 2: In Vivo Efficacy of eIF4A Inhibitor Combinations
| Cancer Model | eIF4A Inhibitor | Combination Drug | Efficacy Outcome | Reference |
| ER+ Breast Cancer (MCF-7 Xenograft) | CR-1-31-B (0.35 mg/kg) | Palbociclib (45 mg/kg) | Potent tumor growth inhibition compared to single agents | |
| Triple-Negative Breast Cancer (GEM model) | Zotatifin | Carboplatin | Significantly longer survival than expected from additive effects | |
| ER+ Breast Cancer (Patient) | Zotatifin | Fulvestrant | Confirmed partial response in a patient who had progressed on prior treatment | |
| ER+ Breast Cancer (Patient) | Zotatifin | Fulvestrant + Abemaciclib | Partial response (awaiting confirmation at time of report) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic findings. Below are protocols derived from the cited literature.
In Vitro Synergy Assessment: Cell Viability and Combination Index
-
Cell Culture: Cancer cell lines (e.g., MCF-7, T47D for ER+ breast cancer; MDA-MB-231 for TNBC) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations for the eIF4A inhibitor and the combination drug, both alone and in combination.
-
Viability Assay: After a set incubation period (e.g., 5-8 days), cell viability is determined using assays such as CellTiter-Blue or MTT.
-
Data Analysis: The dose-effect data is used to calculate the Combination Index (CI) using software like CalcuSyn. A CI value less than 1.0 indicates synergy, a value equal to 1.0 suggests an additive effect, and a value greater than 1.0 points to antagonism.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude mice) are used for xenograft studies.
-
Tumor Implantation: Cancer cells (e.g., MCF-7) are implanted into the mammary fat pads of the mice.
-
Treatment Regimen: Once tumors are established (e.g., ~50 mm³), mice are randomized into treatment groups: vehicle control, eIF4A inhibitor alone, combination drug alone, and the combination of both drugs.
-
Drug Administration: Drugs are administered at suboptimal doses via an appropriate route (e.g., oral gavage) for a defined period (e.g., 28 days).
-
Monitoring: Tumor volume and mouse body weight are monitored regularly (e.g., weekly for tumors, bi-weekly for weight).
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) for biomarkers like Ki67.
Western Blot Analysis for Mechanistic Insights
-
Cell Lysis: Cells treated with the drugs for a specified time (e.g., 24 hours) are lysed to extract proteins.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p-Rb, HER3) and corresponding secondary antibodies.
-
Detection: Protein bands are visualized to assess changes in protein expression and phosphorylation levels, providing insights into the signaling pathways affected by the drug combination.
Visualizing Mechanisms of Synergy
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows involved in the synergistic action of eIF4A inhibitors.
Caption: A generalized workflow for assessing drug synergy both in vitro and in vivo.
Caption: eIF4A inhibitors block the feedback upregulation of cell cycle proteins induced by CDK4/6 inhibitors, leading to synergistic cell cycle arrest.
Caption: Zotatifin and Carboplatin synergize to induce a heightened interferon response and DNA damage, leading to T cell-dependent tumor suppression in TNBC.
References
head-to-head comparison of (4E)-SUN9221 and other dual receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
Published: November 28, 2025
Executive Summary
The ghrelin receptor (GHS-R1a) has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity and diabetes. This is due to its central role in regulating appetite, energy balance, and glucose homeostasis. The receptor's high constitutive activity further suggests that inverse agonists, in addition to neutral antagonists, could offer therapeutic benefits. While the specific compound "(4E)-SUN9221" did not yield public data in our comprehensive search, this guide provides a head-to-head comparison of three other well-characterized dual-function ghrelin receptor antagonists: YIL-781, BIM-28163, and PF-05190457. This comparison is based on their pharmacological profiles and reported effects in preclinical models, supported by detailed experimental methodologies.
Comparative Data of Ghrelin Receptor Antagonists
The following table summarizes the key in vitro and in vivo pharmacological parameters of YIL-781, BIM-28163, and PF-05190457, providing a quantitative basis for their comparison.
| Parameter | YIL-781 | BIM-28163 | PF-05190457 |
| Receptor Binding Affinity | |||
| Ki (GHS-R1a) | 17 nM[1] | 8 nM[2] | - |
| Kd (GHS-R1a) | - | - | 3 nM[3] |
| pKi (GHS-R1a) | - | - | 8.36 |
| Functional Activity | |||
| Activity Profile | Competitive Antagonist | Antagonist/Partial Agonist | Competitive Antagonist/Inverse Agonist |
| Kb | 11 nM | - | - |
| In Vivo Efficacy | |||
| Effect on Food Intake | Minimal effect on body weight reduction | Stimulates food intake and weight gain | Reduced food intake in mice |
| Effect on Glucose Homeostasis | Improved glucose tolerance, increased insulin secretion | Blocks ghrelin-induced GH secretion | Increases glucose-stimulated insulin secretion |
| Brain Exposure | Correlated with effects on food intake | Induces cFos in DMH, suggesting CNS activity | Orally bioavailable with CNS penetration |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for evaluating these antagonists, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation of findings.
Radioligand Binding Assay (for GHS-R1a)
This protocol is adapted from standard methodologies for competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of a test compound for the ghrelin receptor (GHS-R1a).
Materials:
-
Membrane preparation from cells expressing recombinant human GHS-R1a.
-
Radioligand: [¹²⁵I]-Ghrelin.
-
Test compounds (e.g., YIL-781, BIM-28163, PF-05190457).
-
Non-specific binding control: Unlabeled ghrelin at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GHS-R1a in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 5-20 µg of protein).
-
50 µL of test compound at various concentrations or control.
-
50 µL of [¹²⁵I]-Ghrelin at a fixed concentration (near its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol is a standard method for assessing the functional activity of GPCRs that couple to Gq proteins.
Objective: To determine if a test compound acts as an antagonist or inverse agonist at the GHS-R1a by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Krebs buffer or Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Ghrelin (agonist).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the GHS-R1a expressing cells into the microplates and grow to near confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Assay Protocol (Antagonist Mode):
-
Add the test compound at various concentrations to the cells and incubate for a short period.
-
Add a fixed concentration of ghrelin (typically the EC₈₀) to stimulate the receptor.
-
Measure the fluorescence signal immediately using the FLIPR instrument. A decrease in the ghrelin-induced signal indicates antagonist activity.
-
-
Assay Protocol (Inverse Agonist Mode):
-
Add the test compound at various concentrations to the cells.
-
Measure the fluorescence signal. A decrease in the basal (constitutive) signal indicates inverse agonist activity.
-
-
Data Analysis: Plot the change in fluorescence against the log concentration of the test compound. For antagonist activity, determine the IC₅₀. For inverse agonist activity, determine the EC₅₀ for the reduction in basal signaling.
In Vivo Food Intake and Body Weight Study in Rodents
This protocol outlines a general procedure for evaluating the in vivo efficacy of ghrelin receptor antagonists on energy balance.
Objective: To assess the effect of a test compound on food intake and body weight in a rodent model of obesity.
Materials:
-
Diet-induced obese (DIO) mice or rats.
-
Test compounds formulated in an appropriate vehicle.
-
Vehicle control.
-
Metabolic cages for monitoring food and water intake.
-
Animal balance.
Procedure:
-
Acclimation: Acclimate the animals to individual housing in metabolic cages and to the dosing procedure (e.g., oral gavage).
-
Baseline Measurement: Measure baseline food intake and body weight for several days before the start of the treatment.
-
Dosing: Administer the test compound or vehicle to the animals daily at a consistent time.
-
Monitoring: Measure food intake and body weight daily throughout the study period.
-
Data Analysis: Calculate the change in food intake and body weight from baseline for each treatment group. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control.
Conclusion
The landscape of ghrelin receptor antagonists is diverse, with compounds exhibiting distinct pharmacological profiles. YIL-781 appears to be a peripherally acting antagonist with beneficial effects on glucose metabolism. In contrast, BIM-28163 displays a more complex profile, acting as an antagonist for GH secretion but an agonist for food intake, suggesting potential engagement with different signaling pathways or receptor subtypes. PF-05190457, as a potent inverse agonist with central nervous system exposure, holds promise for treating conditions driven by both ghrelin stimulation and the receptor's constitutive activity. The provided experimental protocols offer a framework for the continued investigation and comparison of novel dual receptor antagonists in the pursuit of effective therapies for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (4E)-SUN9221: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of (4E)-SUN9221, a compound utilized in professional manufacturing and research laboratories.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the necessary steps for its disposal based on established protocols for handling research-grade chemicals with unknown hazard profiles.
Immediate Safety Considerations and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data for this compound, it is crucial to handle it with the utmost caution. Before beginning any procedure, ensure that a comprehensive risk assessment is conducted. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves, such as nitrile, should be used. It is important to inspect gloves for any signs of degradation before and during use. |
| Body Protection | A flame-retardant lab coat is required to protect against spills and splashes. Ensure that no skin is exposed. |
| Respiratory Protection | In cases where dusts or aerosols may be generated, a NIOSH-approved respirator should be used. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in a manner that contains the chemical waste and prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain.[2]
-
Waste Segregation and Container Selection :
-
Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container should be in good condition, with no rust, cracks, or leaks.
-
The container must have a secure, screw-type lid to prevent leakage.[3] Stoppered bottles or paraffin wax seals are not acceptable.
-
Label the container with a "HAZARDOUS WASTE" tag as soon as the first waste is added. The label should clearly identify the contents as "this compound waste" and include the date of accumulation.
-
-
Waste Accumulation :
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should have secondary containment, such as a tray, to contain any potential leaks.
-
Keep the waste container closed at all times, except when adding waste. If a funnel is used, it should be removed, and the cap replaced immediately after use.
-
-
Disposal of Contaminated Materials :
-
All materials that come into contact with this compound, including personal protective equipment (PPE), absorbent pads, and labware, must be disposed of as hazardous waste.
-
Solid waste should be collected in a designated container for solid chemical waste.
-
-
Disposal of Empty Containers :
-
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean labware.
-
-
Request for Waste Pickup :
-
Once the waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Response Category | Action |
| Personnel Safety | Immediately alert others in the vicinity. Evacuate the area if necessary. Remove any contaminated clothing. |
| Containment | For minor spills, use an appropriate absorbent material to contain the substance. |
| Cleanup | The contaminated absorbent material must be collected and placed in a sealed container for disposal as hazardous waste. |
| Ventilation | Ensure the area is well-ventilated, especially if the substance is volatile. |
| Reporting | Report the spill to your laboratory supervisor and EHS department. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
Personal protective equipment for handling (4E)-SUN9221
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of (4E)-SUN9221 (CAS No. 222318-55-0), a potent antagonist of the α1-adrenergic and 5-HT2 receptors. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on an analysis of its chemical structure (C25H31FN4O3) and the known hazards of its constituent functional groups, including fluorophenyl, pyrimidinone, piperazine, and cyclohexenone moieties. Adherence to these protocols is critical for ensuring laboratory safety and proper disposal.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk during the handling of this compound in various laboratory settings. The following table outlines the recommended PPE for each stage of the operational workflow.
| Activity | Required Personal Protective Equipment | Additional Recommendations |
| Receiving and Unpacking | - Chemical-resistant gloves (Nitrile) - Safety glasses with side shields - Laboratory coat | - Inspect packaging for any signs of damage or leaks in a well-ventilated area. |
| Weighing and Aliquoting (Solid Form) | - Double-gloving with chemical-resistant gloves (Nitrile) - Chemical splash goggles - Laboratory coat - Respiratory protection (N95 or higher) | - All operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders. |
| Solution Preparation and Handling | - Chemical-resistant gloves (Nitrile) - Chemical splash goggles - Face shield (if there is a significant splash risk) - Laboratory coat | - Work within a chemical fume hood. - Handle solutions over a disposable absorbent bench liner. |
| Experimental Use | - Chemical-resistant gloves (Nitrile) - Safety glasses with side shields - Laboratory coat | - Ensure adequate ventilation in the work area. - Be aware of potential skin contact and take immediate action if it occurs. |
| Waste Disposal | - Chemical-resistant gloves (Nitrile) - Chemical splash goggles - Laboratory coat | - Handle all waste as hazardous chemical waste. - Seal all waste containers securely before removal from the work area. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage.
-
Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening.
-
Verify the container label matches the order information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
2. Preparation of Solutions:
-
All manipulations involving the solid compound must be performed in a chemical fume hood to avoid inhalation of dust.
-
Use a properly calibrated balance within a ventilated enclosure for weighing.
-
When dissolving, add the solvent to the solid slowly to prevent splashing.
3. Experimental Handling:
-
Conduct all experiments in a well-ventilated laboratory space.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
III. Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Protocol |
| Solid Waste | - Collect all contaminated solid waste, including gloves, pipette tips, and absorbent paper, in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | - Collect all unused solutions and contaminated solvents in a separate, clearly labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Sharps Waste | - Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container labeled as hazardous chemical waste. |
| Empty Containers | - Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines. |
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
